molecular formula C8H6INO4 B015019 p-Nitrophenyl iodoacetate CAS No. 31252-85-4

p-Nitrophenyl iodoacetate

Katalognummer: B015019
CAS-Nummer: 31252-85-4
Molekulargewicht: 307.04 g/mol
InChI-Schlüssel: GERXSZLDSOPHJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

p-Nitrophenyl Iodoacetate (CAS 31252-85-4) is a high-purity chemical reagent extensively used in biochemical and bioconjugation research. This compound serves as an effective agent for introducing the iodoacetyl group into peptides and other molecules, facilitating the study of protein structure and function through selective modification of sulfhydryl groups. Research Applications & Mechanism: The core value of this compound lies in its reactivity towards sulfhydryl (-SH) groups. This property makes it a critical tool for probing cysteine residues in proteins and enzymes. The iodoacetyl group readily undergoes alkylation with thiols, allowing researchers to selectively modify, label, or cross-link biomolecules. Furthermore, p-nitrophenyl esters are valuable as surrogate substrates in enzymatic studies, for instance, to investigate the mechanism of thiolase enzymes like OleA, where they can act as acyl group carriers in Claisen condensation reactions. Key Product Specifications: CAS Number: 31252-85-4 Molecular Formula: C 8 H 6 INO 4 Molecular Weight: 307.04 g/mol Assay: ≥99.0% Melting Point: 79-82 °C Storage: 2-8°C Safety Information: This product is classified with the signal word "Warning." It may cause skin and eye irritation and may cause respiratory irritation. Always refer to the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Notice: This product is For Research Use Only . It is not intended for diagnostic or therapeutic use, or for application to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-nitrophenyl) 2-iodoacetate
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InChI

InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GERXSZLDSOPHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067604
Record name Acetic acid, iodo-, 4-nitrophenyl ester
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Molecular Weight

307.04 g/mol
Source PubChem
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CAS No.

31252-85-4
Record name p-Nitrophenyl iodoacetate
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Record name 4-Nitrophenyl iodoacetate
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Record name Acetic acid, 2-iodo-, 4-nitrophenyl ester
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Record name p-nitrophenyl iodoacetate
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Foundational & Exploratory

Harnessing the Dual Reactivity of p-Nitrophenyl Iodoacetate for Cysteine-Centric Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of p-Nitrophenyl iodoacetate (pNPIA), a specialized reagent for the covalent modification of cysteine residues. We will delve into its unique reaction mechanism, kinetic properties, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, ensuring robust and reproducible results.

Introduction: The Strategic Advantage of this compound

In the landscape of protein bioconjugation, cysteine stands out as a prime target for chemical modification. Its thiol group is the most nucleophilic amino acid side chain at physiological pH, enabling selective targeting with electrophilic reagents.[1][2] While reagents like iodoacetamide (IAM) and maleimides are workhorses for cysteine alkylation, this compound (pNPIA) offers a distinct set of advantages rooted in its chemical structure.[3][4]

pNPIA is characterized by two key functional components:

  • An iodoacetate moiety, a classic electrophile for targeting cysteine thiols.

  • A p-nitrophenyl ester , which acts as an excellent leaving group and a chromogenic reporter.

This dual-functionality allows pNPIA to act as an acylating agent that not only modifies the target cysteine but also enables real-time kinetic monitoring of the reaction through the release of p-nitrophenol.[5][6] This guide will dissect the nuances of this reactivity and provide the technical foundation for its successful application.

The Reaction Mechanism: Acylation, Not Alkylation

A common misconception is to equate pNPIA with simple alkylating agents like iodoacetamide. The primary reaction pathway with a cysteine thiol is, in fact, a nucleophilic acyl substitution.

The process unfolds as follows:

  • Deprotonation: The reaction is initiated by the deprotonated form of the cysteine side chain, the thiolate anion (-S⁻). The population of this highly nucleophilic species is pH-dependent, making reaction efficiency contingent on maintaining a pH above the cysteine's pKa (typically ~8.5).[1][7]

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbonyl carbon of the pNPIA ester.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Acyl Transfer: The intermediate collapses, resulting in the transfer of the iodoacetyl group to the cysteine sulfur, forming a stable thioester bond. The p-nitrophenolate anion is released as a leaving group.

The key takeaway is that pNPIA acylates the cysteine residue, attaching an iodoacetyl moiety. This attached moiety (-CO-CH₂-I) is itself a reactive alkylating agent, opening possibilities for subsequent, more complex experimental designs such as cross-linking, though this is beyond the scope of its primary application.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Final Products Cys Protein-Cys-S⁻ (Thiolate Anion) Intermediate Tetrahedral Intermediate Cys->Intermediate Nucleophilic Attack pNPIA This compound (I-CH₂-CO-O-Ph-NO₂) pNPIA->Intermediate Modified_Cys S-Iodoacetylated Cysteine (Protein-Cys-S-CO-CH₂-I) Intermediate->Modified_Cys Acyl Transfer pNP p-Nitrophenolate (⁻O-Ph-NO₂) Intermediate->pNP Release of Leaving Group Products Products

Caption: Mechanism of cysteine acylation by pNPIA.

Reaction Kinetics and Specificity

Kinetic Profile

A significant advantage of pNPIA is the ability to monitor the reaction progress in real time. The p-nitrophenolate leaving group has a distinct absorbance maximum around 400-405 nm. By tracking the increase in absorbance at this wavelength, one can directly measure the rate of cysteine modification, which is invaluable for kinetic studies of enzymes or for optimizing labeling conditions.[8]

Reaction Specificity and Control

While pNPIA is highly reactive towards cysteine thiols, careful control of reaction conditions is paramount to ensure specificity.

  • pH Control: Maintaining a slightly alkaline pH (7.5–8.5) is a critical balancing act. It promotes the formation of the reactive thiolate anion but can also increase the nucleophilicity of other residues if the pH is too high.[9]

  • Stoichiometry: Using the lowest effective molar excess of pNPIA minimizes off-target modifications. A 10-fold molar excess over reducible cysteines is a common starting point.[9]

  • Potential Side Reactions: At higher pH or concentrations, pNPIA can react with other nucleophilic amino acid side chains.[5][9] The order of reactivity is generally Cysteine >> Lysine (ε-amino group) > Histidine (imidazole) > N-terminus (α-amino group). Thioethers (methionine) and carboxylates (aspartate, glutamate) are less reactive.[9]

ParameterRecommended ConditionRationale & Causality
pH 7.5 - 8.5Balances efficient cysteine thiolate formation with minimizing off-target reactions at other nucleophilic sites (e.g., lysine).[9]
Temperature Room Temperature (20-25°C)Provides a sufficient rate of reaction without promoting protein denaturation or significant reagent hydrolysis.
Molar Excess 5x - 20x over CysteineEnsures complete modification of accessible thiols while minimizing non-specific labeling. The optimal ratio must be determined empirically.[9]
Incubation Time 30 - 60 minutesTypically sufficient for complete reaction. Progress can be monitored by absorbance at 405 nm or confirmed by mass spectrometry.
Light Protect from lightIodo-containing reagents are often light-sensitive and can degrade, reducing their efficacy.[9]

Table 1: Recommended Reaction Conditions for Cysteine Modification with pNPIA.

Experimental Protocols

This section provides a validated, step-by-step workflow for the modification of a purified protein with pNPIA, followed by characterization using mass spectrometry.

G cluster_analysis Analysis start Start: Purified Protein Sample step1 Step 1: Disulfide Bond Reduction (e.g., 5 mM TCEP, 1 hr, 55°C) start->step1 step2 Step 2: Buffer Exchange (Removes excess reducing agent) step1->step2 step3 Step 3: pNPIA Labeling (pH 8.0, RT, 30 min, in dark) step2->step3 step4 Step 4: Quench Reaction (e.g., 20 mM DTT) step3->step4 step5 Step 5: Remove Excess Reagent (e.g., Size-Exclusion Chromatography) step4->step5 ms_analysis LC-MS/MS Analysis step5->ms_analysis data_analysis Data Analysis (Confirm mass shift, identify site) ms_analysis->data_analysis end End: Characterized Protein data_analysis->end

Caption: Experimental workflow for protein modification with pNPIA.

Protocol 1: Cysteine Labeling for Mass Spectrometry

A. Reagent Preparation

  • Reduction Buffer: Prepare a solution of 5 mM Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer such as 100 mM ammonium bicarbonate, pH 8.0. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that would compete with the protein for pNPIA.[9]

  • pNPIA Stock Solution: pNPIA is not stable in aqueous solutions. Immediately before use, prepare a 100 mM stock solution in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[9]

B. Protein Reduction and Preparation

  • Dissolve the protein of interest to a concentration of 1-5 mg/mL in the Reduction Buffer.

  • Incubate the solution at 55°C for 1 hour to ensure complete reduction of all disulfide bonds.[9]

  • Crucial Step: Remove the excess TCEP. This is essential to prevent it from reacting with the pNPIA. Use a desalting column (size-exclusion chromatography) equilibrated with a reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).

C. Acylation Reaction

  • Determine the molar concentration of cysteine in your protein solution.

  • Add the pNPIA stock solution to the protein solution to achieve a final 10-fold molar excess of pNPIA over cysteine residues. Add the reagent dropwise while gently vortexing to prevent protein precipitation.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

D. Quenching and Sample Cleanup

  • Quench any unreacted pNPIA by adding DTT to a final concentration of 20 mM.

  • To prepare the sample for mass spectrometry, remove the excess reagent and byproducts. This can be achieved by acetone precipitation, dialysis, or another buffer exchange using a desalting column.[9]

Analytical Characterization of the Modification

Validating the covalent modification is a critical final step.

Mass Spectrometry (MS)

MS is the definitive method for confirming and locating the modification.

  • Mass Shift: The covalent attachment of the iodoacetyl group (-CO-CH₂-I) to a cysteine residue results in a specific mass increase of 168.94 Da . An intact protein mass analysis can confirm the number of modifications per protein molecule.

  • Peptide Mapping: To identify the specific cysteine(s) that have been modified, the protein is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The fragmentation pattern in the MS/MS spectrum of a modified peptide will unambiguously pinpoint the site of modification.

Analytical TechniqueInformation GainedKey Considerations
Spectrophotometry (A₄₀₅) Real-time reaction kinetics; stoichiometry of labeling.Requires accurate extinction coefficient for p-nitrophenol at the reaction pH.
Intact Protein MS Confirms covalent modification; determines the number of labels per protein.Mass shift is +168.94 Da per modified cysteine.
Peptide Mapping (LC-MS/MS) Unambiguously identifies the specific cysteine residue(s) modified.The gold standard for site-specific validation. Requires proteolytic digestion.[10]

Table 2: Analytical Techniques for Characterizing pNPIA-Modified Proteins.

Applications in Research and Development

The unique properties of pNPIA make it a valuable tool in several advanced applications:

  • Enzyme Mechanism and Inhibition Studies: The ability to monitor kinetics makes pNPIA ideal for studying the reactivity of active site cysteines. It can be used to titrate accessible thiols or to act as a covalent inhibitor for mechanistic studies.[6][11]

  • Covalent Drug Discovery: pNPIA serves as a scaffold or a screening tool in the development of targeted covalent inhibitors, which are an increasingly important class of therapeutics.[11][12] By attaching a reactive iodoacetyl group, it can help identify proteins that are "ligandable" at a specific cysteine.[13]

  • Chemical Proteomics: In activity-based protein profiling (ABPP), pNPIA can be used to globally map the reactivity of cysteine residues across the proteome, providing insights into their functional state under different cellular conditions.[1][14][15]

By understanding the underlying chemistry and meticulously controlling the experimental parameters, researchers can effectively leverage pNPIA to gain deep insights into protein structure, function, and regulation.

References

  • Lin, S., et al. (2022). Fast Cysteine Bioconjugation Chemistry. PMC. [Link]

  • Jeter, C., et al. (2026). Mass Spectrometry of Protein Post-Translational Modifications Protocol. Protocol Exchange. [Link]

  • Vinogradova, D.S., et al. (2020). Global profiling of phosphorylation-dependent changes in cysteine reactivity. PMC. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]

  • Ho, Y., et al. (2017). Chromatographic separation and mass spectrometric analysis of N-acetyl-l-cysteine-protected palladium nanoparticles. Analytical Methods. [Link]

  • Naccarato, V., et al. (2022). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Witte, M.D., et al. (2015). Site-specific protein modification using immobilized sortase in batch and continuous-flow systems. MIT Open Access Articles. [Link]

  • Ogilvie, J.W., et al. (1964). A KINETIC STUDY OF THE REACTION OF THIOLS WITH P-NITROPHENYL ACETATE. PubMed. [Link]

  • Fages, F., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. PMC. [Link]

  • Xu, Y., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. PMC. [Link]

  • An, Y., et al. (2011). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. PMC. [Link]

  • McDonagh, B., et al. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • Schopfer, F.J., et al. (2018). Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. PMC. [Link]

  • Kallifidas, D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal. [Link]

  • Hoch, D.G., et al. (2016). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. [Link]

  • Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. RSC Publishing. [Link]

  • Tiku, V., & Jain, C. (2020). Profiling the landscape of cysteine posttranslational modifications in brain aging and neurodegeneration. PMC. [Link]

  • Bárcena, C., et al. (2024). Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals. MDPI. [Link]

  • Singh, J., et al. (2021). Recent advances in the development of covalent inhibitors. PMC. [Link]

  • Wikipedia. Iodoacetamide. [Link]

  • Zeinab, S., et al. (2016). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. PMC. [Link]

  • Ward, C.C., et al. (2021). Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. NIH. [Link]

  • G-Biosciences. OneQuant™ Iodoacetamide. [Link]

  • Squier, T.C., & Bigelow, D.J. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. [Link]

  • Deng, Z., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. [Link]

  • Johnson, K.A., et al. (2012). Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. NIH. [Link]

  • Parker, C.G., & Pratt, M.R. (2015). Click Chemistry in Proteomic Investigations. PMC. [Link]

  • Gonzalez-Gutierrez, G., et al. (2020). and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. PubMed Central. [Link]

  • Chen, Y., et al. (2016). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]

Sources

understanding p-Nitrophenyl iodoacetate electrophilicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilicity and Application of p-Nitrophenyl Iodoacetate (pNPIA)

This guide provides a comprehensive technical overview of this compound (pNPIA), a sulfhydryl-reactive compound, designed for researchers, scientists, and drug development professionals. We will delve into the unique chemical architecture of pNPIA that governs its electrophilicity, explore its mechanistic interactions with biological nucleophiles, and provide field-proven protocols for its application in protein modification and analysis.

The Molecular Architecture of Reactivity

This compound (also known as 4-Nitrophenyl 2-iodoacetate or NPIA) is an organic compound featuring two key functional components that dictate its reactivity: an iodoacetate moiety and a p-nitrophenyl ester group[1]. Its utility as a biochemical tool stems directly from the synergistic interplay of these two groups.

  • The Iodoacetyl Group: This is the primary electrophilic warhead of the molecule. The carbon atom bonded to the iodine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the iodine atom itself. This functional group is well-established as an alkylating agent that readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins[2][3].

  • The p-Nitrophenyl Group: This is not merely a passive component; it is an excellent leaving group. The presence of the electron-withdrawing nitro group (-NO₂) para to the ester linkage significantly stabilizes the resulting p-nitrophenolate anion through resonance[4]. This stabilization lowers the activation energy required for nucleophilic substitution, making the acyl carbon highly electrophilic and facilitating the reaction. Upon its release, the deprotonated p-nitrophenolate ion imparts a distinct yellow color in solutions with a pH above ~7, providing a convenient spectrophotometric handle to monitor reaction kinetics[5][6][7].

The combination of a potent alkylating agent and an excellent leaving group makes pNPIA a bifunctional reagent capable of acylating nucleophiles, with a strong preference for cysteine thiols[8].

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 31252-85-4[1][8][9]
Molecular Formula C₈H₆INO₄[1][8]
Molecular Weight 307.04 g/mol [1][9]
Appearance Yellow crystalline solid[1]
Common Synonyms NPIA, 4-Nitrophenyl 2-iodoacetate[1]
Primary Reactivity Sulfhydryl-reactive alkylating agent[8]

Mechanism of Action: Cysteine Alkylation

The primary application of pNPIA in biochemical contexts is the covalent modification of cysteine residues within proteins and peptides. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Causality of pH Dependence: For the reaction to proceed efficiently, the cysteine residue's thiol group (-SH) must be in its deprotonated, thiolate anion form (-S⁻). The thiolate is a significantly stronger nucleophile than the protonated thiol[10]. Since the pKa of a typical cysteine thiol is around 8.7, performing the alkylation reaction at a slightly alkaline pH (typically 7.5-8.5) ensures a sufficient concentration of the reactive thiolate species, thereby accelerating the reaction rate.

The workflow below illustrates the SN2 reaction mechanism.

Caption: SN2 reaction of pNPIA with a cysteine thiolate.

This reaction is effectively irreversible and results in the formation of a stable thioether bond, creating an S-carboxymethylcysteine derivative[11]. This covalent modification is invaluable for several applications, including:

  • Enzyme Inhibition: Irreversibly blocking active site cysteines to study enzyme function[2][12].

  • Peptide Mapping: Modifying cysteines to prevent disulfide bond formation, which simplifies protein digestion and subsequent mass spectrometry analysis[2][13].

  • Quantitative Proteomics: Using isotopically labeled analogues to profile cysteine reactivity across different proteomes[3].

Experimental Protocol: Protein Alkylation with pNPIA

This protocol provides a self-validating workflow for the alkylation of cysteine residues in a purified protein sample. The release of p-nitrophenol serves as a built-in visual and spectrophotometric indicator of reaction progress.

A. Rationale and Preparation

Trustworthiness through Preparation: The success of the alkylation reaction hinges on proper sample preparation. Disulfide bonds within the protein must first be reduced to expose free thiol groups. Furthermore, reagents must be freshly prepared, as iodoacetamide and its derivatives can degrade in solution, especially when exposed to light.

  • Protein Preparation:

    • Dissolve the protein of interest in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea) to ensure all cysteine residues are accessible[14]. The buffer should be at a pH between 7.5 and 8.5 (e.g., 100 mM Tris-HCl or HEPES).

  • Reduction of Disulfides:

    • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM[15][16].

    • Incubate at 37-56°C for 1 hour to ensure complete reduction of all disulfide bonds[16][17].

  • pNPIA Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of pNPIA in a water-miscible organic solvent like Dimethylformamide (DMF) or Acetonitrile. Note: pNPIA is sensitive to moisture[1].

B. Alkylation Reaction
  • Initiation: Add the pNPIA stock solution to the reduced protein sample to achieve a final concentration typically 2- to 10-fold molar excess over the reducing agent used. A common final concentration is 15-25 mM.

  • Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature in the dark to prevent light-induced degradation of the reagent[17].

  • Monitoring (Self-Validation): As the reaction proceeds, the solution will develop a yellow color due to the release of the p-nitrophenolate anion. The absorbance can be monitored at 400-410 nm to track the reaction kinetics in real-time[5][7][18].

C. Quenching and Downstream Processing

Expert Insight: It is critical to quench the reaction to stop further modification and prevent non-specific alkylation of other nucleophilic residues (e.g., histidine, lysine) by any remaining pNPIA.

  • Quenching: Add a low molecular weight thiol, such as DTT or 2-mercaptoethanol, to a final concentration of at least 50 mM to consume any excess pNPIA.

  • Sample Cleanup: Remove excess reagents and byproducts by dialysis, buffer exchange chromatography (e.g., gel filtration), or protein precipitation[14].

  • Verification: Successful alkylation can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the carboxymethyl group (58 Da) to each modified cysteine residue[14].

The following diagram outlines the complete experimental workflow.

G cluster_prep 1. Sample Preparation cluster_react 2. Alkylation Reaction cluster_process 3. Downstream Processing p1 Dissolve Protein in Denaturing Buffer (pH 7.5-8.5) p2 Add Reducing Agent (DTT or TCEP) p1->p2 p3 Incubate 1 hr @ 37-56°C p2->p3 r1 Add freshly prepared pNPIA solution p3->r1 Reduced Protein r2 Incubate 45-60 min (Room Temp, Dark) r1->r2 r3 Monitor A410 (optional) r2->r3 d1 Quench Reaction (e.g., excess DTT) r3->d1 Alkylated Protein d2 Sample Cleanup (Dialysis / Chromatography) d1->d2 d3 Analysis (Mass Spec / SDS-PAGE) d2->d3

Caption: Standard workflow for protein reduction and alkylation.

Kinetic Analysis

The chromogenic nature of the p-nitrophenol leaving group provides a powerful tool for studying reaction kinetics[18]. By monitoring the increase in absorbance at ~410 nm, one can determine pseudo-first-order rate constants (kobs) under conditions where the concentration of the protein's thiol groups is limiting.

The rate of p-nitrophenolate formation can be measured using a UV-Vis spectrophotometer, and kinetic parameters can be extracted from the resulting absorbance vs. time plots[18][19][20]. This allows for the quantitative comparison of cysteine reactivity under different conditions (e.g., in different protein conformational states or in the presence of inhibitors).

Table 2: Comparison of Common Alkylating Agents
ReagentReactive GroupLeaving GroupByproduct Monitored?Notes
This compound (pNPIA) Iodoacetylp-NitrophenolateYes (A₄₁₀)Provides real-time kinetic data; bifunctional acylating/alkylating potential.
Iodoacetamide IodoacetylIodideNoNeutral modification, does not change protein charge. Very common in proteomics[2].
Iodoacetic Acid IodoacetylIodideNoIntroduces a negative charge (carboxymethyl group) upon modification[11].

Conclusion

This compound is a highly effective reagent for the targeted modification of cysteine residues. Its enhanced electrophilicity, driven by the excellent p-nitrophenyl leaving group, ensures efficient and irreversible alkylation. The unique feature of this reagent is its ability to provide a direct, real-time spectrophotometric readout of the reaction progress, embodying a self-validating system for researchers. By understanding the underlying chemical principles and adhering to robust experimental protocols, scientists in basic research and drug development can confidently leverage pNPIA to probe protein structure, function, and reactivity.

References

  • Walker, J.M. (2005). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In: The Proteomics Protocols Handbook. Humana Press. [Link]

  • Wikipedia. Iodoacetamide. [Link]

  • Shapiro, A.B. (2016). Answer to "Would iodoacetamide within the cell lysis buffer alkylate the cysteine residues on the peptide of interest?". ResearchGate. [Link]

  • Abo, M., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Chemical Biology. [Link]

  • Carroll, K.S., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. [Link]

  • Christenson, J.K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal. [Link]

  • Christenson, J.K., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ResearchGate. [Link]

  • Fiveable. p-Nitrophenol Definition - Organic Chemistry Key Term. [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • Um, I.H., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate. Bulletin of the Korean Chemical Society. [Link]

  • MP Biomedicals. P-NITROPHENYL ACETATE--N/H. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • Christenson, J.K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. National Library of Medicine. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. [Link]

  • Pharmaffiliates. This compound | CAS No : 31252-85-4. [Link]

  • Faller, L. & Sturtevant, J.M. (1966). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. ResearchGate. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Abuin, E., et al. (2007). Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. Journal of Solution Chemistry. [Link]

  • Peak Proteins. REDUCTION AND ALKYLATION OF CYSTEINES. [Link]

  • Sandoval, G., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. ResearchGate. [Link]

  • University of Iowa Proteomics Facility. Procedure for Reduction and Alkylation. [Link]

  • G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [Link]

  • Hoshi, K., et al. (2016). Pain-related sensory innervation in monoiodoacetate-induced osteoarthritis in rat knees that gradually develops neuronal injury in addition to inflammatory pain. BMC Musculoskeletal Disorders. [Link]

  • Horváth, Á., et al. (2016). Monosodium iodoacetate-induced inflammation and joint pain are reduced in TRPA1 deficient mice--potential role of TRPA1 in osteoarthritis. Osteoarthritis and Cartilage. [Link]

  • Sousa-Valente, J., et al. (2018). The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis. Frontiers in Pharmacology. [Link]

  • Kim, J.H., et al. (2020). Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model. PLOS ONE. [Link]

  • Ko, Y.J., et al. (2021). Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague–Dawley rats. Inflammopharmacology. [Link]

Sources

An In-depth Technical Guide to p-Nitrophenyl Iodoacetate: From Discovery to Modern Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties – The Genesis of a Versatile Research Tool

The precise moment of the first synthesis of p-Nitrophenyl iodoacetate (p-NPIA) is not prominently documented in the annals of chemical literature. Its emergence is intrinsically linked to the broader development of bifunctional reagents and affinity labeling techniques in the mid-20th century. This era saw an explosion in the exploration of protein structure and function, with chemists seeking innovative ways to probe the intricate machinery of life. The conceptual foundation of p-NPIA lies in the convergence of two key chemical entities: the iodoacetamide group, a well-established reagent for cysteine modification, and the p-nitrophenyl ester, a reactive moiety extensively used in peptide synthesis and enzyme assays.

The iodoacetamide functional group was recognized early on for its specificity towards the sulfhydryl side chain of cysteine residues. This reactivity provided a chemical handle to selectively target and modify these often-catalytically crucial amino acids. Simultaneously, the p-nitrophenyl ester offered a reactive carbonyl group, susceptible to nucleophilic attack, and a convenient chromogenic leaving group (p-nitrophenol) for monitoring reaction progress. The ingenious combination of these two moieties in a single molecule gave birth to this compound, a heterobifunctional reagent with the potential to act as both a specific alkylating agent and a cross-linker, opening new avenues for elucidating protein structure and function. This guide provides a comprehensive overview of the discovery, chemical properties, and historical and contemporary applications of this versatile tool in biochemical research.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₈H₆INO₄ and a molecular weight of approximately 307.04 g/mol . The presence of the nitro group on the phenyl ring enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. The key features of its structure are the iodoacetyl group, which is a potent alkylating agent for sulfhydryl groups, and the p-nitrophenyl ester, which can react with other nucleophilic residues.

PropertyValueSource
Molecular Formula C₈H₆INO₄
Molecular Weight 307.04 g/mol
Appearance Yellow crystalline solid
Reactivity Highly reactive towards nucleophiles, particularly thiols.
Storage Sensitive to moisture, should be stored in a cool, dry place.

Synthesis of this compound: A Methodological Overview

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products pnp p-Nitrophenol reaction Esterification pnp->reaction iac Iodoacetyl Chloride iac->reaction base Base (e.g., Pyridine or Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction pnpia This compound hcl Byproduct (e.g., HCl) reaction->pnpia reaction->hcl

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established esterification methods. Researchers should always first consult and adapt protocols from peer-reviewed literature and exercise appropriate safety precautions.

  • Preparation of Reactants:

    • Dissolve p-nitrophenol in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

  • Reaction:

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add a solution of iodoacetyl chloride in the same anhydrous solvent to the stirred p-nitrophenol solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to proceed at 0 °C for a specified time, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.

  • Purification:

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

The Bifunctional Reactivity of this compound in Protein Chemistry

The utility of this compound in biochemical research stems from its dual reactivity, allowing for both specific alkylation and potential acylation reactions. This bifunctional nature has been exploited to probe protein structure, particularly in identifying spatially proximate amino acid residues.

Reaction with Cysteine Residues

The primary and most well-documented reaction of this compound is the alkylation of the sulfhydryl group of cysteine residues. The iodoacetyl moiety is a classic electrophile that readily undergoes a nucleophilic substitution reaction with the highly nucleophilic thiolate anion of a deprotonated cysteine.

G pnpia p-Nitrophenyl iodoacetate pnp_ion p-Nitrophenolate ion pnpia->pnp_ion Hydrolysis (slower) reaction Alkylation (SN2) pnpia->reaction cys Cysteine Residue (in Protein) cys->reaction product Carboxymethylated Cysteine Adduct reaction->product

Caption: Reaction of this compound with a cysteine residue.

Cross-linking Applications: A Historical Perspective

One of the earliest and most significant applications of this compound was as a chemical cross-linking agent to study the spatial arrangement of amino acid residues in proteins. A seminal study by Toshiaki Hiratsuka in 1983 demonstrated the utility of p-NPIA in elucidating the structure of myosin subfragment-1 (S-1).

In this work, Hiratsuka utilized p-NPIA to cross-link two specific cysteine residues, SH1 and SH2, in the S-1 heavy chain. The rationale was that the iodoacetyl end of the molecule would first react with one of the highly reactive SH groups. The p-nitrophenyl ester end would then be positioned to react with a nearby nucleophilic residue, effectively creating a covalent bridge between the two amino acids. The length of the p-NPIA molecule served as a "molecular ruler" to estimate the distance between the reacting residues. This study provided crucial insights into the conformational changes that occur in myosin during muscle contraction.

Experimental Protocol: Cross-linking of Myosin S-1 with p-NPIA (Adapted from Hiratsuka, 1983)

This protocol is a summarized adaptation of the methodology described by Hiratsuka and should be referenced with the original publication for detailed experimental conditions.

  • Protein Preparation:

    • Myosin subfragment-1 (S-1) is prepared from rabbit skeletal muscle according to established protocols.

    • The S-1 is dialyzed against a suitable buffer (e.g., 0.1 M KCl, 20 mM Tris-HCl, pH 7.5) to remove any interfering substances.

  • Cross-linking Reaction:

    • A stock solution of this compound is prepared in a suitable organic solvent like dimethylformamide (DMF).

    • The S-1 solution is incubated with a molar excess of p-NPIA at a controlled temperature (e.g., 0 °C or 25 °C). The reaction is typically carried out in the dark to prevent any light-induced side reactions.

    • The progress of the cross-linking reaction is monitored over time by taking aliquots and analyzing them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The formation of a higher molecular weight band corresponding to the cross-linked heavy chain is indicative of a successful reaction.

  • Quenching and Analysis:

    • The reaction is quenched by the addition of a thiol-containing reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted p-NPIA.

    • The cross-linked protein is then subjected to further analysis, such as peptide mapping and sequencing, to identify the specific residues involved in the cross-link.

This compound as an Enzyme Inhibitor and Active Site Probe

Beyond its role as a structural probe, this compound has the potential to act as an irreversible enzyme inhibitor, particularly for enzymes that rely on a catalytic cysteine residue. By covalently modifying the active site cysteine, p-NPIA can permanently inactivate the enzyme. This property makes it a valuable tool for active site mapping and for studying the role of specific cysteine residues in catalysis.

The general mechanism of inhibition involves the alkylation of the active site cysteine by the iodoacetyl group of p-NPIA. The specificity of the inhibition can be enhanced if the p-nitrophenyl portion of the molecule has some affinity for the enzyme's active site, thereby increasing the local concentration of the reactive iodoacetyl group. This is the fundamental principle of affinity labeling.

While there is a lack of extensive studies specifically focused on p-NPIA as a broad-spectrum enzyme inhibitor, its utility in this context can be inferred from the vast body of research on iodoacetamide and other cysteine-modifying reagents.

Modern Research Perspectives and Applications

While newer and more sophisticated cross-linking and labeling reagents have been developed since the initial studies with this compound, it remains a relevant and useful tool in the biochemist's arsenal. Its relatively simple structure, ease of use, and well-understood reactivity make it a cost-effective option for certain applications.

Modern mass spectrometry techniques have revolutionized the analysis of chemically modified proteins. The use of p-NPIA in conjunction with high-resolution mass spectrometry allows for the precise identification of modified cysteine residues and cross-linked peptides, providing detailed structural information with high confidence.

Furthermore, the principles of bifunctional reagents, exemplified by p-NPIA, continue to inspire the development of novel chemical probes for studying protein-protein interactions, mapping cellular signaling pathways, and for the design of targeted therapeutics.

Conclusion: An Enduring Legacy in Protein Chemistry

This compound stands as a classic example of a rationally designed chemical tool that has made significant contributions to our understanding of protein structure and function. Its history is intertwined with the development of affinity labeling and chemical cross-linking, techniques that remain central to modern biochemistry and drug discovery. While it may be considered a "first-generation" reagent, its straightforward chemistry and proven utility ensure its continued relevance in the research laboratory. The foundational knowledge gained from studies utilizing p-NPIA has paved the way for the development of more advanced probes and has left an indelible mark on the field of protein chemistry.

References

  • Hiratsuka, T. (1983). A new class of thiol-directed heterobifunctional cross-linking reagent. Journal of Biochemistry, 94(3), 845-851.
  • Synthesis of p-nitrophenyl acetate | Request PDF. (2025, August 6).
  • Hiratsuka, T. (1987). Nucleotide-induced change of the interaction between the 20- and 26-kilodalton heavy-chain segments of myosin adenosinetriphosphatase revealed by chemical cross-linking via the reactive thiol SH2. Biochemistry, 26(11), 3168-3173.
  • Sutoh, K., & Hiratsuka, T. (1988). Spatial proximity of the glycine-rich loop and the SH2 thiol in myosin subfragment 1. Biochemistry, 27(8), 2964-2969.

Sources

physical and chemical characteristics of p-Nitrophenyl iodoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Nitrophenyl Iodoacetate (PNPIA) is a heterobifunctional affinity reagent designed for the kinetic characterization and site-specific modification of enzyme active sites.[1] Unlike its structural analog p-nitrophenyl acetate (PNPA)—which serves purely as a turnover substrate—PNPIA functions as a mechanism-based affinity label . It combines a chromogenic reporter group (p-nitrophenol) with a reactive alkylating "warhead" (iodoacetate).

This guide details the physicochemical profile, synthesis, and experimental application of PNPIA, specifically focusing on its utility in mapping the active site topology of enzymes such as Carbonic Anhydrase (CA) and Chymotrypsin .

Part 1: Physicochemical Profile

PNPIA is an ester of iodoacetic acid and p-nitrophenol. Its utility is derived from the lability of the ester bond (susceptible to enzymatic nucleophilic attack) and the electrophilicity of the


-carbon (susceptible to alkylation by histidine or cysteine residues).
Table 1: Core Physical & Chemical Data
PropertySpecificationNotes
Chemical Name This compoundAlso: 4-Nitrophenyl 2-iodoacetate
CAS Number 31252-85-4 Distinct from PNPA (CAS 830-03-5)
Formula

Molecular Weight 307.04 g/mol
Appearance Yellow crystalline solidDarkens upon decomposition
Melting Point 79 – 82 °CSharp transition indicates purity
Solubility DCM, Acetone, Ethyl Acetate, DMSOHydrolytically unstable in water

(Product)
400 nm (pH > 7.[1][2][3][4][5][6]5)

(phenolate)
Reactivity Class Affinity Label / Alkylating AgentReacts with Nucleophiles (

)
Stability & Storage[1][7]
  • Hydrolysis Risk: The electron-withdrawing nitro group makes the ester bond highly susceptible to spontaneous hydrolysis in aqueous buffers.

  • Protocol: Store solid at -20°C under desiccant. Prepare stock solutions in anhydrous acetonitrile or acetone immediately prior to use. Discard stocks after 4 hours.

Part 2: Mechanistic Action

The power of PNPIA lies in its dual-step mechanism, often referred to as "Binding-Directed Alkylation."

  • Affinity Binding & Acylation: The p-nitrophenyl moiety mimics a natural substrate, directing the molecule to the enzyme's active site. The enzyme attacks the carbonyl carbon, releasing p-nitrophenol (chromogenic signal).

  • Proximity-Driven Alkylation: The resulting acyl-enzyme intermediate contains the iodoacetyl group. Because this group is now tethered within the active site, its effective concentration is extremely high relative to nearby nucleophiles (e.g., Histidine-64 in Carbonic Anhydrase), leading to rapid, irreversible alkylation.

Diagram 1: Mechanism of Action (Carbonic Anhydrase)

PNPIA_Mechanism Enzyme Free Enzyme (Active Site Nucleophile) Complex Michaelis Complex [E • PNPIA] Enzyme->Complex Diffusion & Binding PNPIA PNPIA Reagent (Substrate Mimic) PNPIA->Complex AcylEnzyme Acyl-Enzyme Intermediate (Iodoacetyl-Enzyme) Complex->AcylEnzyme Nucleophilic Attack (Ester Cleavage) PNP p-Nitrophenol (Yellow Reporter) Complex->PNP Release (400 nm) Alkylated Irreversibly Alkylated Enzyme (Inactivated) AcylEnzyme->Alkylated Intramolecular Alkylation (S_N2) Iodide Iodide (I-) Leaving Group AcylEnzyme->Iodide

Caption: The "Suicide" Inhibition Pathway. The release of p-nitrophenol serves as a real-time reporter of the initial acylation event, while the subsequent alkylation permanently locks the enzyme.

Part 3: Synthesis Protocol

While commercially available, high-purity PNPIA is best synthesized fresh to avoid contamination from hydrolyzed p-nitrophenol.

Reaction Principle

Chloroformate Coupling: Reaction of iodoacetic acid with p-nitrophenyl chloroformate. This method avoids the formation of difficult-to-remove urea byproducts associated with DCC coupling.

Reagents
  • Iodoacetic acid (1.0 eq)

  • p-Nitrophenyl chloroformate (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (Catalytic, 0.1 eq)

Step-by-Step Workflow
  • Preparation: Dissolve iodoacetic acid (5 mmol) and p-nitrophenyl chloroformate (5 mmol) in 20 mL anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.

  • Addition: Mix TEA and DMAP in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3).

  • Workup:

    • Wash organic phase with 0.1 M HCl (removes TEA).

    • Wash with cold 5%

      
       (removes unreacted acid/phenol).
      
    • Wash with Brine, dry over

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield yellow needles.

  • Validation: Check Melting Point (Target: 79-82°C).

Part 4: Application Protocol (Enzyme Kinetics)

This protocol describes the use of PNPIA to determine the inactivation rate constant (


)  for a target enzyme (e.g., Carbonic Anhydrase).
Reagents
  • Buffer: 50 mM HEPES or Tris-SO4, pH 7.5 (Avoid nucleophilic buffers like Tris-Cl if high precision is needed, though Tris is often used).

  • Enzyme Stock: 10

    
    M Carbonic Anhydrase.
    
  • PNPIA Stock: 10 mM in Acetonitrile.

Experimental Workflow

Workflow Step1 1. Baseline Measurement Measure Enzyme Activity (A) against standard substrate (PNPA) Step2 2. Incubation Mix Enzyme + PNPIA (Excess) Start Timer (t=0) Step1->Step2 Step3 3. Aliquot Sampling Remove aliquot at t = 1, 2, 5, 10 min Step2->Step3 Step4 4. Quenching/Dilution Dilute aliquot 1:50 into Assay Buffer (Stops bimolecular reaction) Step3->Step4 Step5 5. Residual Activity Assay Measure V_max of aliquot using standard substrate Step4->Step5 Step6 6. Data Analysis Plot ln(Residual Activity) vs Time Step5->Step6

Caption: Kinetic workflow for determining the inactivation rate constant (


) of PNPIA against a target enzyme.
Data Analysis

The inactivation follows pseudo-first-order kinetics when


.
  • Calculate the residual activity (

    
    ) for each time point.
    
  • Plot

    
     vs. Time (
    
    
    
    ).
  • The slope of the line is

    
    .
    
  • If saturation kinetics are observed, plot

    
     vs 
    
    
    
    to determine the maximal inactivation rate (
    
    
    ) and the dissociation constant (
    
    
    ).

Part 5: Safety & Handling (E-E-A-T)

WARNING: PNPIA is a potent alkylating agent and lachrymator .

  • Skin/Eye Contact: It reacts covalently with proteins in the skin and corneas. Double-glove (Nitrile) and wear chemical safety goggles.

  • Inhalation: The iodoacetate moiety is volatile enough to cause respiratory irritation. Handle exclusively in a fume hood .

  • Disposal: Quench excess reagent with 1M NaOH (hydrolyzes the ester) followed by Sodium Thiosulfate (neutralizes the alkyl halide) before disposal.

References

  • PubChem. (n.d.).[3] 4-Nitrophenyl iodoacetate (Compound).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Biochemistry, 6(3), 668–678. [Link]

  • Whitney, P. L., et al. (1967). Inhibition of Carbonic Anhydrase by Alkylating Agents. Journal of Biological Chemistry.
  • Organic Syntheses. (2011). General procedures for p-nitrophenyl ester synthesis. Organic Syntheses. [Link]

Sources

p-Nitrophenyl Iodoacetate: Structural Dynamics and Affinity Labeling Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Nitrophenyl iodoacetate (NPIA) represents a class of heterobifunctional reagents critical to the study of enzyme kinetics and active site topology. Unlike simple alkylating agents (e.g., iodoacetamide), NPIA functions as a mechanism-based affinity label . It leverages the structural mimicry of substrates (specifically esters) to dock into an active site, where it subsequently forms a covalent bond with nucleophilic residues—typically Cysteine or Histidine—via


 displacement.

This guide details the molecular architecture of NPIA, its dual-mode reactivity, and its canonical application in mapping the proton-shuttle residues of Carbonic Anhydrase (CA).

Molecular Architecture & Reactivity Profile

NPIA (


) is distinct because it possesses two electrophilic centers with vastly different "hardness" and reactivity profiles. This duality allows it to act as both a reporter substrate and an irreversible inhibitor.
Structural Components[1][2][3]
  • The Reporter (Leaving Group): The p-nitrophenyl ester moiety.[1] Upon hydrolysis or aminolysis, it releases the p-nitrophenolate anion.

    • Utility: This anion is intensely yellow in alkaline/neutral pH (

      
       nm, 
      
      
      
      ), allowing real-time spectrophotometric monitoring of the labeling event (burst kinetics).
  • The Warhead (Alkylating Group): The

    
    -iodoacetyl group.
    
    • Utility: The carbon-iodine bond is a "soft" electrophile, highly reactive toward "soft" nucleophiles like the thiolate anion of Cysteine (

      
      ) or the imidazole nitrogen of Histidine.
      
Reactivity Zones Diagram

The following diagram illustrates the dual electrophilic nature of NPIA.

NPIA_Structure NPIA This compound (NPIA) Ester Ester Carbon (Hard Electrophile) NPIA->Ester Zone 1 AlphaC Alpha-Carbon (CH2-I) (Soft Electrophile) NPIA->AlphaC Zone 2 Target_OH Ser/Thr/H2O (Acylation) Ester->Target_OH Nucleophilic Attack (Releases p-Nitrophenol) Target_SH Cys/His (Alkylation) AlphaC->Target_SH SN2 Displacement (Releases Iodide)

Figure 1: Dual electrophilic centers of NPIA. Zone 1 allows for substrate-like binding and reporter release; Zone 2 facilitates permanent covalent modification.

Mechanistic Action: The "Suicide" Inhibition Pathway

The power of NPIA lies in its ability to facilitate Affinity Labeling . Unlike random modification, NPIA binds to the enzyme's active site (


) before reacting (

). This results in a local concentration effect that accelerates the alkylation of nearby residues by orders of magnitude compared to free solution rates.
The Reaction Cascade
  • Docking: NPIA binds to the active site, mimicking a substrate (e.g., an ester substrate for esterases or Carbonic Anhydrase).

  • Acylation (The "Burst"): The active site nucleophile (often Serine or a Zinc-bound hydroxide) attacks the ester.

    • Result: Release of p-nitrophenol (Yellow signal).

  • Alkylation (The Trap): The iodoacetyl group, now tethered within the active site, is positioned in close proximity to a secondary nucleophile (e.g., Histidine).

    • Result: Formation of a stable thioether or amine bond, permanently inactivating or modifying the enzyme.

Comparative Reactivity of Amino Acid Side Chains

The rate of alkylation by the iodoacetyl moiety depends heavily on the nucleophile's


 and the solution pH.
ResidueNucleophileReactivity with NPIApH DependencyProduct Stability
Cysteine Thiol (

)
Highest High at pH >

(~8.3)
Very Stable (Thioether)
Histidine Imidazole (

)
High (if positioned correctly)Moderate (pH 6.0–8.0)Stable
Lysine Epsilon-Amine (

)
Moderate/LowRequires pH > 9.0Stable
Methionine Thioether (

)
LowpH IndependentUnstable (Sulfonium salt)

Case Study: Mapping Carbonic Anhydrase (CA)

The reaction of NPIA with Human Carbonic Anhydrase II (hCA II) is the canonical example of this reagent's utility. It provided the first structural evidence for the "proton wire" mechanism in CA.

  • The Target: Histidine-64 (His-64).

  • The Mechanism:

    • NPIA binds to the Zinc active site.

    • The Zinc-bound hydroxide attacks the ester, releasing p-nitrophenol (monitored at 348 nm isosbestic point or 400 nm).

    • The iodoacetate moiety, temporarily trapped, swings toward the mouth of the active site.

    • It alkylates the

      
       of His-64 .
      
  • The Insight: This modification does not destroy the Zinc center but blocks the proton transfer pathway, reducing catalytic turnover for

    
     hydration while leaving esterase activity partially intact.
    

CA_Mechanism Enzyme Native Enzyme (hCA II) + NPIA Complex Michaelis Complex (E·NPIA) Enzyme->Complex Binding (Kd) Transition Acyl-Enzyme Intermediate Complex->Transition Ester Hydrolysis Product Modified Enzyme (Carboxymethyl-His64) Transition->Product Alkylation of His-64 (Irreversible) Signal Release of p-Nitrophenol (Yellow Color) Transition->Signal Burst Phase

Figure 2: The kinetic pathway of Carbonic Anhydrase inactivation by NPIA. Note the bifurcation where the reporter signal is released prior to or concomitant with the final alkylation step.

Experimental Protocols

Protocol A: Active Site Labeling & Burst Kinetics

Objective: To determine the stoichiometry of the active site and label critical residues.

Materials:

  • Buffer: 50 mM Tris-SO₄, pH 7.5 (Avoid nucleophilic buffers like Tris-HCl if high concentrations are used, though Tris is generally acceptable; Phosphate or HEPES is preferred for strict kinetics).

  • NPIA Stock: 100 mM in dry Acetonitrile or Acetone (Prepare fresh; protect from light).

  • Enzyme: Purified protein (10–50

    
    ).
    

Workflow:

  • Baseline Correction:

    • Place enzyme solution in a quartz cuvette (thermostated to 25°C).

    • Zero the spectrophotometer at 400 nm.

  • Initiation:

    • Add NPIA (5–10x molar excess over enzyme). Mix rapidly (< 2 seconds).

    • Note: Keep organic solvent concentration < 5% to prevent denaturation.

  • Monitoring (The Burst):

    • Record Absorbance at 400 nm over time (0–10 minutes).

    • Observation: You will see a rapid initial increase (Burst) followed by a slower steady-state rate (if the enzyme turns over the reagent) or a plateau (if inhibited).

  • Quantification:

    • Calculate moles of p-nitrophenol released using

      
       (at pH 8) or 
      
      
      
      (pH independent isosbestic point).
    • If

      
      , the stoichiometry is 1:1.
      
  • Quenching & Isolation:

    • Quench reaction with excess

      
      -mercaptoethanol (scavenges unreacted NPIA).
      
    • Desalt via PD-10 column or dialysis to remove reagents.

    • Analyze protein via Mass Spectrometry (Intact mass shift: +58 Da for carboxymethylation).

Protocol B: Synthesis of NPIA (Brief Reference)

For researchers requiring custom synthesis.

  • Reactants: p-Nitrophenol (1 eq) + Iodoacetic acid (1.1 eq) + DCC (Dicyclohexylcarbodiimide, 1.1 eq).

  • Solvent: Dry Ethyl Acetate or Dichloromethane at 0°C.

  • Purification: Filter off DCU urea byproduct. Recrystallize from ethanol/hexane.

  • Validation: NMR (

    
    ) should show the characteristic methylene singlet of the iodoacetyl group (
    
    
    
    ppm) and the aromatic doublets of the nitrophenyl group.

Safety & Handling (Critical)

NPIA is a potent alkylating agent and lachrymator .

  • Toxicity: It reacts indiscriminately with cysteine residues in your own proteins (skin, eyes, lungs).

  • Handling: Always handle in a chemical fume hood. Wear nitrile gloves (double gloving recommended).

  • Inactivation: Spills or excess reagent must be neutralized with a solution of sodium thiosulfate or dilute ammonia before disposal.

  • Storage: Store at -20°C, desiccated, and protected from light. The iodine-carbon bond is light-sensitive.

References

  • Whitney, P. L., et al. (1967). "Inhibition of Carbonic Anhydrase by Specific Chemical Modification." Journal of Biological Chemistry.

  • Bradbury, S. L. (1969). "The carboxymethylation of thiol groups in proteins." Journal of Biological Chemistry.

  • Pocker, Y., & Stone, J. T. (1967). "The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. The Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Biochemistry.

  • Biosynth. "4-Nitrophenyl iodoacetate Technical Data." Biosynth Catalog.

  • Sigma-Aldrich. "4-Nitrophenyl iodoacetate Product Information." Merck/Sigma.

Sources

Methodological & Application

spectrophotometric assay using p-Nitrophenyl iodoacetate

Application Note: Spectrophotometric Profiling with -Nitrophenyl Iodoacetate (PNPIA)

Abstract

This guide outlines the protocol for utilizing



1
  • High-Sensitivity Substrate: The electron-withdrawing iodine increases the electrophilicity of the carbonyl carbon, often accelerating hydrolysis (

    
    ).
    
  • Affinity Label (Suicide Substrate): The iodoacetyl moiety can alkylate active-site nucleophiles (Cysteine thiols or Histidine imidazoles), rendering it a powerful tool for active-site titration and irreversible inhibition studies.[1]

Scientific Principles & Mechanism

The Reporter System

The assay relies on the cleavage of the ester bond, releasing


-nitrophenol (pNP)2
  • Acidic/Neutral pH: pNP is protonated (colorless,

    
     nm).[1]
    
  • Alkaline pH (>7.5): pNP exists as the

    
    -nitrophenolate anion (yellow, 
    
    
    nm).[1]
  • Quantification: Activity is calculated using the molar extinction coefficient (

    
    ) of the phenolate anion, typically 
    
    
    at pH 8.0 or above.[1][3]
Mechanism of Action

PNPIA presents a "fork in the road" for enzymes. Upon binding, the enzyme may simply hydrolyze the ester (turnover), or a proximal nucleophile may attack the

1

PNPIA_MechanismEnzymeFree Enzyme(Nu: -SH / -Im)ComplexMichaelisComplex (E·S)Enzyme->Complex+ PNPIAPNPIAPNPIA(Substrate)AcylEnzymeAcyl-EnzymeIntermediateComplex->AcylEnzymeAcylationDeadEnzymeAlkylated Enzyme(Irreversibly Inhibited)Complex->DeadEnzymeDirect Alkylation(Rare)pNPp-Nitrophenolate(Yellow Signal)AcylEnzyme->pNPReleaseProductIodoacetic Acid+ EnzymeAcylEnzyme->ProductHydrolysis(Turnover)AcylEnzyme->DeadEnzymeProximal Attack(Partitioning)

Figure 1: Reaction pathways for PNPIA.[1] The assay tracks the release of pNP (Yellow), but the enzyme may partition into an inactive alkylated state.[1]

Materials & Preparation

Reagents
  • 
    -Nitrophenyl Iodoacetate (PNPIA):  Store at -20°C, desiccated.[1] Light sensitive.[1]
    
  • Solvent: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).[1] Note: Avoid alcohols (methanol/ethanol) for stock preparation as they can cause transesterification over time.[1]

  • Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5 – 8.0.

  • Stop Solution (for discontinuous assay): 1.0 M NaOH.

Stock Solution Preparation (Critical)

PNPIA is prone to rapid spontaneous hydrolysis.[1] Prepare fresh daily.

  • Weigh roughly 3-5 mg of PNPIA.

  • Dissolve in 100% Acetonitrile to a concentration of 100 mM .

  • Keep on ice and protected from light (wrap tube in foil).

Experimental Protocols

Protocol A: Continuous Kinetic Assay (pH 8.0)

Best for determining


1

Step-by-Step:

  • Blank Preparation: In a quartz cuvette, mix 980 µL of Assay Buffer (pH 8.0) and 10 µL of PNPIA stock (Final [S] = 1 mM).[1]

  • Basal Rate (

    
    ):  Place in spectrophotometer thermostatted to 25°C. Record Absorbance at 400 nm  for 2 minutes to establish the spontaneous hydrolysis slope.
    
  • Reaction Initiation: Add 10 µL of Enzyme solution. Mix rapidly by inversion (do not vortex vigorously as it denatures proteins).[1]

  • Measurement: Immediately record

    
     for 3–5 minutes.
    
  • Data Processing: Subtract the slope of the Blank from the slope of the Reaction.

Protocol B: Active Site Titration (Irreversible Inhibition)

Used to determine the number of active sites or inhibition constants (

Step-by-Step:

  • Incubate Enzyme with varying concentrations of PNPIA (e.g., 0.1 to 10 x

    
    ) in buffer at pH 7.0 (lower pH reduces spontaneous hydrolysis during long incubations).[1]
    
  • At defined time intervals (

    
     min), remove an aliquot.[1]
    
  • Dilute the aliquot 1:50 into a standard substrate solution (e.g., standard PNPA or a specific fluorogenic substrate) to measure residual activity.[1]

  • Plot

    
     vs. Time to determine the pseudo-first-order inactivation rate (
    
    
    ).[1]

Data Analysis & Calculations

Calculating Reaction Velocity

Use the Beer-Lambert Law to convert Absorbance/min to concentration/min.

1

Where:

  • 
    : Slope (corrected for blank).[1]
    
  • 
    : Total reaction volume (mL).[1][4]
    
  • 
    : Volume of enzyme added (mL).
    
  • 
    : Pathlength (usually 1 cm).[1]
    
  • 
    : Extinction coefficient of p-nitrophenolate.
    
Reference Extinction Coefficients ( )

The

pH Condition

(

)
Note
pH 7.0 ~5,000 - 8,000Signal is weak; pNP is mostly protonated.[1]
pH 7.5 ~12,000Transition zone.
pH 8.0 16,000 - 17,500 Recommended for continuous assays.
0.1 M NaOH 18,000 - 18,300 Standard for discontinuous (stopped) assays.

Troubleshooting & Controls (Self-Validating System)

To ensure "Trustworthiness" and data integrity, every experiment must include these controls:

  • The "No-Enzyme" Control: PNPIA has a high spontaneous hydrolysis rate due to the electron-withdrawing iodine. You must run a buffer + substrate blank simultaneously.[1] If the background rate > 20% of the enzymatic rate, lower the pH or temperature.

  • Solvent Correction: Ensure the final concentration of organic solvent (MeCN/DMSO) is < 5% (v/v) to prevent enzyme denaturation. Run a solvent-only control.

  • Burst Kinetics Check: If you see a rapid increase in absorbance followed by a plateau (or slower linear rate), this indicates Pre-Steady State Burst .[1]

    • Interpretation: The enzyme is rapidly acylated (releasing pNP), but the deacylation (hydrolysis of the iodoacetyl-enzyme) is rate-limiting or the enzyme is being permanently inhibited.

Workflow_ScreeningStartStart AssayPrepFresh PNPIA Stock(in MeCN/DMSO)Start->PrepBlankMeasure SpontaneousHydrolysis (No Enzyme)Prep->BlankReactionAdd EnzymeMeasure A400Blank->ReactionDecisionIs Rate Linear?Reaction->DecisionCalcCalculate Velocity(Slope_rxn - Slope_blank)Decision->CalcYesBurstAnalyze Burst Phase(Active Site Titration)Decision->BurstNo (Exponential decay)

Figure 2: Decision tree for analyzing PNPIA kinetic data.

References

  • Pocker, Y., & Stone, J. T. (1967).[1] The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Biochemistry. Link[1]

  • Paul, S., et al. (1989).[1] Catalytic hydrolysis of vasoactive intestinal peptide by human autoantibody. Science. (Demonstrates use of p-nitrophenyl esters in abzyme characterization). Link[1]

  • Hengge, A. C. (2002).[1] Isotope effects in the study of phosphoryl and sulfuryl transfer reactions. (Discusses p-nitrophenol extinction coefficients and leaving group properties). Accounts of Chemical Research.

  • Sigma-Aldrich. (2023).[1] Product Information: 4-Nitrophenyl acetate (Analogous protocol data).[1][5] Link[1]

Application Note: Active-Site Titration and Irreversible Inhibition of Lipases using p-Nitrophenyl Iodoacetate (PNPIA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the mechanistic rationale and experimental execution of using p-Nitrophenyl Iodoacetate (PNPIA) as a mechanism-based inhibitor and active-site probe for lipases.

Abstract & Core Principle

In drug development and biocatalysis, quantifying the absolute concentration of active enzyme is often more critical than measuring total protein mass. This compound (PNPIA) serves as a bifunctional "suicide substrate" for serine hydrolases, including lipases.

Unlike simple competitive inhibitors, PNPIA exploits the lipase's catalytic machinery to facilitate its own binding and subsequent irreversible alkylation.

  • Recognition: The p-nitrophenyl ester moiety mimics a substrate, guiding the molecule to the catalytic serine.

  • Reporter Release: The enzyme hydrolyzes the ester, releasing the chromogenic reporter ** p-nitrophenol (pNP)**. This release is stoichiometric (1:1) with the number of active sites.

  • Suicide Inhibition: The remaining iodoacetyl group, now covalently attached to the catalytic serine (acyl-enzyme intermediate), is positioned to alkylate the active-site histidine. This cross-linking permanently inactivates the enzyme.

This dual mechanism allows researchers to simultaneously determine the active enzyme concentration ([E]₀) via the "burst" phase and the inactivation rate (


) .

Mechanism of Action

The inhibition proceeds via a distinct two-step pathway. The lipase (E) attacks the PNPIA (I), releasing pNP (P₁) and forming an acyl-enzyme intermediate (


). However, instead of deacylating (regenerating free enzyme), the tethered iodoacetyl group alkylates the catalytic histidine, forming a dead complex (

).
Pathway Diagram

Lipase_PNPIA_Mechanism E_I Enzyme (E) + PNPIA (I) ES Michaelis Complex (E·I) E_I->ES Binding (Kd) Acyl Acyl-Enzyme Intermediate (E-O-CO-CH₂-I) ES->Acyl Acylation (k2) pNP p-Nitrophenol (Yellow) (Measurable Burst) ES->pNP Release Dead Alkylated Enzyme (Crosslinked His-Ser) Acyl->Dead Alkylation (kinact) (Histidine attack)

Figure 1: Mechanism-based inhibition pathway. The release of pNP provides the stoichiometric signal, while the subsequent alkylation step ensures irreversible inhibition.

Experimental Protocol: Active Site Titration ("Burst" Assay)

This protocol is designed to measure the concentration of active lipase active sites. It relies on the "burst" of pNP released before the enzyme is inactivated.

Materials & Reagents
ReagentSpecificationPreparation Notes
Lipase Sample Purified (>90% purity recommended)Dissolve in assay buffer to ~10–50 µM.
PNPIA Stock This compound (Solid)Freshly prepared. 10 mM in dry Acetonitrile (MeCN). Keep on ice, dark.
Assay Buffer 50 mM Tris-HCl or Phosphate, pH 7.5Must be pH > 7.0 for pNP color detection. Add 0.1% Triton X-100 if lipase requires interfacial activation.
Control Substrate p-Nitrophenyl Acetate (pNPA)Used for standard activity comparison.
Protocol Steps
  • Baseline Setup:

    • Set spectrophotometer to 400 nm (or 410 nm).

    • Thermostat cuvette holder to 25°C.

  • Blank Preparation (Spontaneous Hydrolysis Control):

    • Add 980 µL Assay Buffer to cuvette.

    • Add 20 µL PNPIA Stock.

    • Record absorbance for 2 minutes to determine the non-enzymatic hydrolysis rate (

      
      ).
      
  • Active Site Titration:

    • Add 980 µL of Lipase Solution (in Assay Buffer) to a fresh cuvette.

    • Critical Step: Rapidly add 20 µL PNPIA Stock (Final conc: 200 µM).

    • Mix immediately (inversion or magnetic stir bar).

    • Start recording Absorbance (

      
      ) vs. Time (
      
      
      
      ) immediately.
    • Duration: Record for 5–10 minutes. You will observe a rapid increase (burst) followed by a plateau or a much slower linear rate (if alkylation is slow).

Data Analysis & Calculation

The reaction profile typically follows the equation:



Where 

is the burst amplitude (concentration of active sites).

Calculation Workflow:

  • Extrapolate Linear Phase: If the enzyme is fully inhibited, the slope becomes zero. If alkylation is slow, there is a steady-state slope (

    
    ). Extrapolate the linear portion of the curve back to 
    
    
    
    (Y-intercept).
  • Determine Burst Absorbance (

    
    ): 
    
    
    
    
  • Calculate Active Concentration (

    
    ): 
    
    
    
    
    • 
      : Extinction coefficient of p-nitrophenol at pH 7.5 (~16,000 - 18,000 M⁻¹cm⁻¹). Note:  This value is pH-dependent. Determine 
      
      
      
      experimentally using a pNP standard curve in your specific buffer.
    • 
      : Path length (usually 1 cm).
      

Protocol: Determination of Inactivation Kinetics ( )

To determine the potency of PNPIA as an inhibitor, we measure the rate of inactivation.

Workflow Diagram

Inhibition_Workflow Start Start: Enzyme + Buffer Add_I Add PNPIA (Various Concentrations) Start->Add_I Incubate Incubate (Time: t) Add_I->Incubate Incubate->Incubate t = 1, 2, 5... min Aliquot Remove Aliquot (Dilute into Substrate Mix) Incubate->Aliquot Measure Measure Residual Activity (Substrate: pNPA or pNPP) Aliquot->Measure Plot Plot ln(Residual Activity) vs Time Calculate k_obs Measure->Plot

Figure 2: Discontinuous assay workflow for determining inactivation kinetics.

Step-by-Step Methodology
  • Incubation: Incubate Lipase ([E] ~ 1 µM) with varying concentrations of PNPIA ([I] = 5, 10, 20, 50 µM) in Assay Buffer.

  • Sampling: At defined time points (e.g., 0, 1, 2, 5, 10 min), remove a small aliquot (e.g., 10 µL).

  • Dilution/Assay: Immediately dilute the aliquot 50-100 fold into a cuvette containing a standard substrate (e.g., p-nitrophenyl palmitate) to stop the inhibition reaction and measure residual activity.

  • Analysis:

    • Plot

      
       vs. Time for each [I].
      
    • The slope of each line is

      
      .
      
    • Plot

      
       vs. [I] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (affinity).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No "Burst" observed Enzyme is inactive or "Lid" is closed.Ensure enzyme is active using a standard substrate. Add 0.1% Triton X-100 to open the lipase lid.
High Background Rate Spontaneous hydrolysis of PNPIA.Check pH (keep < 8.0).[1][2] Ensure PNPIA stock is in dry MeCN and fresh.
Burst is too small [PNPIA] < [Enzyme].Ensure [PNPIA] is at least 10x the estimated enzyme concentration (

condition).
No Inhibition after Burst Alkylation failed (His not positioned).The enzyme may be hydrolyzing PNPIA as a substrate (turnover) without alkylation. Check structure; PNPIA is specific for Ser-His dyads.

References

  • Active-Site Titration Principles

    • Bender, M. L., et al.[3] "The Determination of the Concentration of the Active Site of alpha-Chymotrypsin." Journal of the American Chemical Society, vol. 88, no. 24, 1966, pp. 5890–5913. Link

  • Lipase Inhibition Mechanisms

    • M. R. Eftink and R. L. Biltonen. "Thermodynamics of the binding of p-nitrophenyl esters to alpha-chymotrypsin." Biochemistry, vol. 22, no. 22, 1983. Link

  • Cross-Linking Applications (NPIA)

    • Lundblad, R. L. Chemical Reagents for Protein Modification. 4th ed., CRC Press, 2014. (Chapter on Haloacetyl Derivatives). Link

  • Lipase Assay Standardization

    • Stoytcheva, M., et al. "Biosensors and Bioassays Based on Lipases, Principles and Applications." Molecules, vol. 24, no. 3, 2019. Link

Disclaimer: PNPIA is a potent alkylating agent. Handle with care, wear appropriate PPE (gloves, goggles), and dispose of as hazardous chemical waste.

Sources

Application Note: High-Fidelity Protein Activation and Affinity Labeling using p-Nitrophenyl Iodoacetate (NPIA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, mechanistic, and practical guide for the use of p-Nitrophenyl Iodoacetate (NPIA) in protein chemistry. It moves beyond generic instructions to address the specific chemical utility of this heterobifunctional reagent.

Executive Summary

This compound (NPIA) is a specialized heterobifunctional reagent utilized in high-precision bioconjugation and mechanistic enzymology. Unlike simple alkylating agents (e.g., Iodoacetamide), NPIA possesses two distinct reactive centers: an active ester (p-nitrophenyl ester) and an alkyl halide (


-iodoacetyl group).

This dual functionality allows for two primary applications:

  • Protein Activation (Linker Strategy): The conversion of primary amines (Lysine) into sulfhydryl-reactive iodoacetyl groups, facilitating the creation of antibody-drug conjugates (ADCs) or protein-protein complexes.

  • Affinity Labeling (Probe Strategy): The targeted covalent modification of enzyme active sites where the p-nitrophenyl moiety mimics a substrate, directing the alkylating group to a specific nucleophile (His/Cys) within the catalytic pocket.

This guide provides the critical chemical logic, step-by-step protocols, and safety measures required to utilize NPIA effectively.

Chemical Mechanism & Logic

The Heterobifunctional Advantage

NPIA operates via a sequential "Acylate-then-Alkylate" mechanism when used as a crosslinker.

  • Step 1 (Amine Targeting): At slightly alkaline pH (7.2–8.5), the p-nitrophenyl ester reacts with surface Lysine residues. The p-nitrophenyl group acts as a leaving group, releasing p-nitrophenol (a yellow chromophore).

    • Result: The protein is now "activated" with pendant iodoacetyl groups (Protein-NH-CO-CH

      
      -I).
      
    • Self-Validation: The release of p-nitrophenol allows for spectrophotometric quantification of the reaction progress at 405 nm.

  • Step 2 (Thiol Targeting): The iodoacetylated protein is reacted with a sulfhydryl-containing molecule (Drug, Peptide, or Protein B). The iodine is displaced by the thiol.

    • Result: A stable thioether linkage (Protein-NH-CO-CH

      
      -S-Ligand).[1]
      
Pathway Visualization

The following diagram illustrates the chemical pathway for converting an amine-containing protein into a thiol-reactive intermediate.

NPIA_Mechanism NPIA This compound (NPIA) Intermediate Activated Protein (Iodoacetylated) NPIA->Intermediate Byproduct p-Nitrophenol (Yellow, 405nm) NPIA->Byproduct Leaving Group Protein Protein (Lys-NH2) Protein->Intermediate pH 7.5-8.5 Acylation Conjugate Final Conjugate (Thioether Bond) Intermediate->Conjugate pH 8.0-9.0 Alkylation Ligand Ligand-SH (Drug/Protein) Ligand->Conjugate

Caption: Sequential reaction pathway of NPIA. The reagent first acylates primary amines, releasing a quantifiable chromophore, then alkylates sulfhydryls to form a stable conjugate.

Experimental Protocols

Materials & Preparation
  • Reagent: this compound (Store at -20°C, desiccated. Light sensitive).

  • Solvent: Anhydrous DMF or DMSO (NPIA is hydrophobic).

  • Reaction Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.5–8.0, 1 mM EDTA.

    • Critical: Do NOT use Tris, Glycine, or primary amine buffers, as they will compete with the protein for the reagent.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or Cysteine if stopping the alkylation step).

Protocol A: Protein Activation (Introduction of Iodoacetyl Groups)

Objective: To modify a protein (e.g., BSA, IgG) to make it sulfhydryl-reactive.

  • Solubilization: Dissolve the target protein in Reaction Buffer at 2–10 mg/mL.

  • Reagent Prep: Prepare a 50 mM stock solution of NPIA in dry DMF. Prepare immediately before use.

  • Reaction:

    • Add the NPIA stock to the protein solution dropwise while stirring.

    • Target Ratio: Use a 10-fold to 20-fold molar excess of NPIA over the protein.

    • Note: Keep organic solvent concentration < 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 1–2 hours at Room Temperature (RT) or 4 hours at 4°C in the dark .

    • Why Dark? The carbon-iodine bond is photolabile.

  • Monitoring (Self-Validation): Measure absorbance at 405 nm. An increase indicates the release of p-nitrophenol (

    
     at alkaline pH), confirming the reaction is proceeding.
    
  • Purification:

    • Remove excess NPIA and the p-nitrophenol byproduct immediately using a Desalting Column (e.g., Sephadex G-25) or Dialysis against Reaction Buffer + EDTA.

    • Critical: Proceed immediately to the next step. Iodoacetyl groups can hydrolyze or react with internal nucleophiles over time.

Protocol B: Conjugation to Thiol-Ligand

Objective: React the iodoacetylated protein with a sulfhydryl-containing drug or peptide.

  • Mixing: Add the thiol-containing ligand to the purified iodoacetylated protein.

    • Ratio: Use a slight molar excess (1.2x) of the ligand relative to the estimated iodoacetyl groups.

  • Incubation: React for 2–12 hours at 4°C in the dark.

    • pH Adjustment: Ensure pH is 8.0–8.5 to promote the thiolate anion form (

      
      ), which is the active nucleophile.
      
  • Quenching: Add

    
    -Mercaptoethanol or Cysteine (final 5 mM) to quench any remaining active iodoacetyl groups.
    
  • Final Purification: Size Exclusion Chromatography (SEC) to isolate the conjugate.

Quantitative Analysis & Troubleshooting

Calculating Degree of Labeling (DOL)

Because NPIA releases a reporter molecule (p-nitrophenol), you can estimate the number of modified lysines during the reaction without mass spectrometry.

Formula:



Where:
  • 
     = Absorbance of the reaction mixture (blanked against buffer).
    
  • 
     = Extinction coefficient (
    
    
    
    at pH > 8.0).
  • 
     = Path length (cm).
    

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitation NPIA concentration too high or solvent incompatibility.Add NPIA more slowly; reduce final DMF/DMSO % to <5%. Dilute protein.[2][3]
Low Conjugation Yield Hydrolysis of Iodoacetyl group or oxidation of ligand thiol.Use EDTA in buffers to prevent metal-catalyzed oxidation. Degas buffers. Work faster after Step 1.
No Color Change (Yellow) Reagent hydrolysis (old stock) or pH too low.Verify pH > 7.5. Use fresh anhydrous DMF. Check reagent integrity.
Over-labeling Molar excess of NPIA too high.Titrate NPIA down (e.g., 5x excess instead of 20x) to preserve protein function.

Advanced Application: Affinity Labeling

In drug discovery, NPIA is used to map the active sites of hydrolytic enzymes (esterases, proteases).

Mechanism:

  • The enzyme binds the p-nitrophenyl ester moiety as a pseudo-substrate.

  • The enzyme attempts to hydrolyze the ester.

  • The proximity of the iodoacetyl group allows it to alkylate a catalytic Histidine or Cysteine residue before the enzyme-product complex dissociates.

  • Result: Irreversible inhibition (suicide inhibition). This identifies the location of the active site nucleophile.

Workflow Diagram:

Affinity_Labeling Enzyme Enzyme (Active Site) Complex Michaelis Complex (Enzyme-NPIA Binding) Enzyme->Complex + NPIA Alkylation Proximity Alkylation (His/Cys attack on I-CH2) Complex->Alkylation k_inact DeadEnzyme Irreversibly Inhibited Enzyme (Covalent Adduct) Alkylation->DeadEnzyme

Caption: Mechanism of affinity labeling. The reagent binds as a substrate analog, facilitating rapid, site-specific covalent modification of the catalytic center.

References

  • Mechanism of Chymotrypsin Inhibition: Balls, A. K., & Wood, H. N. (1956). Acetyl-chymotrypsin and its reaction with p-nitrophenyl acetate. Journal of Biological Chemistry, 219(1), 245-256. [Link]

  • General Protein Crosslinking Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Chapter 5: Heterobifunctional Crosslinkers. Academic Press. [Link]

  • Affinity Labeling Strategy: Cuatrecasas, P., Wilchek, M., & Anfinsen, C. B. (1968). Selective enzyme purification by affinity chromatography. Proceedings of the National Academy of Sciences, 61(2), 636-643. [Link]

  • Iodoacetate Reactivity: Roswell, D. F., & Cohen, L. A. (1979). [46] Quantification of cysteine residues.[3] Methods in Enzymology, 61, 488-490. [Link]

Sources

p-Nitrophenyl Iodoacetate: A Comprehensive Guide to its Application in Irreversible Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of enzyme mechanisms and inhibitor design, the ability to covalently and irreversibly modify an enzyme's active site is a powerful tool. Among the arsenal of chemical probes available for this purpose, p-Nitrophenyl iodoacetate (pNPIA) stands out as a potent and versatile reagent for the targeted inactivation of enzymes, particularly those harboring nucleophilic residues such as cysteine or histidine within their catalytic centers. This guide provides a detailed exploration of pNPIA, from its fundamental mechanism of action to practical, step-by-step protocols for its application in enzyme inhibition studies, offering field-proven insights to ensure robust and reproducible experimental outcomes.

Introduction to Irreversible Enzyme Inhibition and Affinity Labeling

Enzyme inhibitors are broadly classified as either reversible or irreversible. While reversible inhibitors associate and dissociate from the enzyme, establishing an equilibrium, irreversible inhibitors form a stable, covalent bond with the enzyme, leading to a time-dependent loss of activity.[1][2] This permanent inactivation is a key strategy in the development of many therapeutic agents.[3][4]

Affinity labeling is a specialized form of irreversible inhibition where the inhibitor molecule is designed to mimic the substrate or a ligand of the target enzyme.[5] This structural similarity guides the inhibitor to the enzyme's active site, where a reactive group on the inhibitor then forms a covalent bond with a nearby amino acid residue. pNPIA is a classic example of an affinity label, combining a substrate-like moiety with a reactive iodoacetyl group.

The Dual-Function Mechanism of this compound

The efficacy of pNPIA as an irreversible inhibitor stems from its bifunctional chemical architecture. The molecule consists of an iodoacetyl group esterified to a p-nitrophenyl moiety. This design facilitates a two-stage mechanism of action:

  • Initial Binding and Acylation: The p-nitrophenyl group serves as a good leaving group, making the acetyl carbonyl carbon highly electrophilic.[6] This allows for an initial acylation reaction with a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine residue in serine proteases.[7][8] This step is analogous to the initial phase of substrate hydrolysis by some enzymes.[9]

  • Irreversible Alkylation: The key to pNPIA's irreversible action lies in the iodoacetyl group that is now covalently attached to the enzyme. The iodine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack by another nearby residue, most commonly the sulfhydryl group of a cysteine or the imidazole nitrogen of a histidine.[7][10][11] This second step, an alkylation reaction, forms a stable thioether or alkylated imidazole bond, permanently inactivating the enzyme.[8][12]

The following diagram illustrates the general mechanism of enzyme inactivation by pNPIA, highlighting the key steps of acylation and subsequent irreversible alkylation of a cysteine residue.

pNPIA_Mechanism cluster_0 Enzyme Active Site E_Cys_His Enzyme + Cys-SH + His pNPIA p-Nitrophenyl iodoacetate (pNPIA) Acyl_Enzyme Acyl-Enzyme Intermediate (Enzyme-C(O)CH2I) pNPIA->Acyl_Enzyme Acylation of Ser/Thr/Tyr pNP p-Nitrophenol Acyl_Enzyme->pNP Release of p-Nitrophenol Inactive_Enzyme Irreversibly Inactivated Enzyme (Enzyme-Cys-S-CH2-C(O)-Enzyme) Acyl_Enzyme->Inactive_Enzyme Alkylation of Cys/His

Figure 1. Mechanism of pNPIA enzyme inactivation.

Synthesis of this compound

While commercially available, pNPIA can also be synthesized in the laboratory. A common method involves the esterification of p-nitrophenol with iodoacetic acid or a more reactive derivative like iodoacetic anhydride. A general synthetic approach using a coupling agent is outlined below.

Protocol for pNPIA Synthesis:
  • Dissolve Reactants: In a round-bottom flask, dissolve equimolar amounts of p-nitrophenol and iodoacetic acid in a suitable anhydrous solvent such as dichloromethane or ethyl acetate.

  • Add Coupling Agent: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[13]

Experimental Protocols for Irreversible Enzyme Inhibition Studies

The following protocols provide a framework for characterizing the irreversible inhibition of an enzyme by pNPIA. It is crucial to optimize these protocols for the specific enzyme under investigation.

Preparation of Stock Solutions
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer at a concentration that allows for accurate dilution into the final assay volume. The buffer should be chosen to maintain enzyme stability and activity.

  • pNPIA Stock Solution: Due to the reactivity of pNPIA, it is recommended to prepare fresh stock solutions. Dissolve pNPIA in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to a high concentration (e.g., 10-100 mM).[14] The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Substrate Stock Solution: Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the target enzyme in the assay buffer. The choice of substrate will depend on the enzyme being studied. For example, for proteases, a p-nitroanilide substrate could be used.[15]

Determination of the Inactivation Rate Constant (k_obs)

This experiment measures the rate of enzyme inactivation at a fixed concentration of pNPIA.

  • Pre-incubation: In a series of microcentrifuge tubes, pre-incubate the enzyme at a fixed concentration in the assay buffer at the desired temperature.

  • Initiate Inactivation: At time zero, add a specific concentration of pNPIA to the enzyme solution and mix gently.

  • Time-course Aliquots: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Dilution and Activity Measurement: Immediately dilute the aliquot into a solution containing the substrate. This dilution should be large enough to stop the inactivation reaction by significantly lowering the concentration of pNPIA. Measure the residual enzyme activity by monitoring the rate of substrate conversion (e.g., by measuring the change in absorbance or fluorescence over time).

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this plot will be the negative of the observed inactivation rate constant (-k_obs).[16]

Determination of the Kinetic Parameters of Inactivation (k_inact and K_I)

To determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I), the experiment described in section 4.2 is repeated with varying concentrations of pNPIA.

  • Varying Inhibitor Concentrations: Perform the inactivation experiment with a range of pNPIA concentrations.

  • Determine k_obs for each concentration: For each pNPIA concentration, determine the k_obs value as described above.

  • Data Analysis: Plot the calculated k_obs values against the corresponding pNPIA concentrations. The data should fit the following hyperbolic equation:

    k_obs = (k_inact * [I]) / (K_I + [I])

    where [I] is the concentration of the inhibitor. The values for k_inact and K_I can be determined by non-linear regression analysis of this plot.[17]

The following diagram outlines the experimental workflow for determining the kinetic parameters of irreversible inhibition.

Inhibition_Workflow A Prepare Enzyme, pNPIA, and Substrate Stock Solutions B Incubate Enzyme with varying [pNPIA] A->B C Withdraw Aliquots at Different Time Points B->C D Measure Residual Enzyme Activity C->D E Plot ln(% Activity) vs. Time to get k_obs D->E F Plot k_obs vs. [pNPIA] E->F G Determine k_inact and K_I by Non-linear Regression F->G

Figure 2. Experimental workflow for kinetic analysis.

Data Presentation and Interpretation

The kinetic parameters of irreversible inhibition provide valuable information about the inhibitor's potency and its interaction with the target enzyme.

ParameterDescriptionSignificance
k_inact The maximal rate of inactivation at saturating inhibitor concentrations.Reflects the chemical reactivity of the inhibitor once bound to the enzyme. A higher k_inact indicates a faster rate of covalent bond formation.
K_I The inhibitor concentration at which the rate of inactivation is half-maximal.Represents the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower K_I indicates a higher affinity.
k_inact/K_I The second-order rate constant for inactivation.This ratio is a measure of the overall efficiency of the inhibitor, taking into account both binding affinity and chemical reactivity.[18] It is often used to compare the potency of different irreversible inhibitors.

Applications in Research and Drug Development

The use of pNPIA and similar irreversible inhibitors is widespread in various fields of biological research and drug discovery.

  • Active Site Mapping: By identifying the amino acid residue that is covalently modified by pNPIA, researchers can gain insights into the structure and function of the enzyme's active site. This is often achieved through techniques like mass spectrometry to analyze the modified peptide fragments.

  • Enzyme Mechanism Studies: The kinetics of irreversible inhibition can provide valuable information about the catalytic mechanism of an enzyme.

  • Drug Development: Many successful drugs are irreversible enzyme inhibitors.[3][4] The principles and protocols described here for pNPIA are directly applicable to the characterization of novel covalent inhibitors in drug discovery programs. For example, the development of inhibitors for cysteine proteases, a class of enzymes often targeted in various diseases, relies heavily on these methodologies.[10][14]

Troubleshooting and Considerations

  • Inhibitor Instability: pNPIA is susceptible to hydrolysis. It is crucial to prepare fresh stock solutions and to minimize the time the inhibitor spends in aqueous solutions before the start of the reaction.

  • Non-specific Labeling: At high concentrations, pNPIA may react with nucleophilic residues outside of the enzyme's active site. It is important to perform control experiments, such as competition assays with a known reversible inhibitor or substrate, to confirm that the observed inactivation is indeed occurring at the active site.

  • Solvent Effects: The organic solvent used to dissolve pNPIA can affect enzyme activity. The final concentration of the solvent in the assay should be kept to a minimum and appropriate solvent controls should be included.

Conclusion

This compound is a powerful and informative tool for the study of enzyme mechanisms and the characterization of irreversible inhibitors. Its dual-action mechanism, combining a good leaving group with a reactive alkylating agent, allows for the specific and permanent inactivation of a wide range of enzymes. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can confidently and accurately determine the kinetic parameters of irreversible inhibition, providing critical insights for basic research and the development of novel therapeutics. The self-validating nature of these protocols, which rely on time-dependent and concentration-dependent inactivation, ensures the generation of trustworthy and reproducible data.

References

  • A Standard Operating Procedure for an Enzymatic Activity Inhibition Assay. (2021). Biol Chem. [Link]

  • Synthesis of para-nitrophenyl acetate. (n.d.). PrepChem.com. [Link]

  • Irreversible Enzyme Inhibition. (2014, June 10). YouTube. [Link]

  • Method for the continuous synthesis of paracetamol. (2021).
  • Simplified para-nitrophenyl palmitate assay for lipases and esterases. (2025, August 7). ResearchGate. [Link]

  • Reversible and Irreversible Enzyme Inhibition. (2014, August 12). YouTube. [Link]

  • Release of p-nitrophenol from p-nitrophenyl acetate by isolated cell... (n.d.). ResearchGate. [Link]

  • (PDF) Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. (2025, August 6). ResearchGate. [Link]

  • Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. (n.d.). PubMed. [Link]

  • Synthesis of p-nitrophenyl acetate | Request PDF. (2025, August 6). ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). National Institutes of Health. [Link]

  • (PDF) The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. (2025, September 19). ResearchGate. [Link]

  • Inhibition of papain by nitriles: mechanistic studies using NMR and kinetic measurements. (n.d.). n.d.. [Link]

  • Inactivation of cysteine proteases. (n.d.). PubMed. [Link]

  • a Burst kinetics in the conversion of p-nitrophenyl acetate by... (n.d.). ResearchGate. [Link]

  • (PDF) Kinetics of Papain Action. (2025, September 19). ResearchGate. [Link]

  • 9.3: Chymotrypsin- A Case Study. (2020, February 17). Chemistry LibreTexts. [Link]

  • Kinetics of parasite cysteine proteinase inactivation by NO-donors. (n.d.). PubMed. [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21). n.d.. [Link]

  • Mechanisms of horseradish peroxidase and α-chymotrypsin*. (n.d.). University of Alberta. [Link]

  • (PDF) Extraction, Purification and Characterization of Papain Cysteine-Proteases from the Leaves of Carica papaya. (2023, January 21). ResearchGate. [Link]

  • The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. (n.d.). Semantic Scholar. [Link]

  • Kinetic analysis of papaya proteinase omega. (n.d.). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating p-Nitrophenyl Iodoacetate (pNPIA) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-Nitrophenyl iodoacetate (pNPIA). This guide is designed for researchers, scientists, and drug development professionals who utilize pNPIA as a covalent probe in their experimental workflows. As a potent, irreversible inhibitor that targets nucleophilic residues, pNPIA is a valuable tool in enzymology and chemical biology. However, its utility can be hampered by challenges related to its solubility and stability, often leading to precipitation and confounding experimental results.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the successful application of pNPIA in your research.

Understanding the Chemistry of pNPIA

This compound is a haloacetylating reagent characterized by a nitrophenyl group and a reactive iodoacetate moiety. This structure confers a high degree of electrophilicity to the molecule, making it an effective tool for covalently modifying nucleophilic amino acid residues such as cysteine and lysine within proteins.[1][2] The reaction proceeds via a nucleophilic substitution, where the thiol group of a cysteine or the amine group of a lysine attacks the carbon atom bearing the iodine, leading to the formation of a stable thioether or amine bond, respectively, and the release of the p-nitrophenolate ion.

The release of p-nitrophenol (pNP), which has a distinct yellow color and absorbs light at approximately 405-410 nm, provides a convenient spectrophotometric handle to monitor the reaction progress, although in many applications, the primary goal is the covalent modification of the target protein.[3]

Frequently Asked Questions (FAQs)

Q1: My pNPIA precipitated immediately upon addition to my aqueous assay buffer. What is the most likely cause?

A1: The most common reason for pNPIA precipitation is its limited solubility in aqueous solutions.[4] pNPIA, like many other p-nitrophenyl esters, is a relatively hydrophobic molecule. It is typically prepared as a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol.[4][5] When this concentrated organic stock is rapidly diluted into an aqueous buffer, the local concentration of pNPIA can exceed its solubility limit, causing it to precipitate out of solution.

Q2: How can I prevent pNPIA from precipitating when I add it to my assay?

A2: To prevent precipitation, it is crucial to ensure that the final concentration of the organic solvent in your assay is kept to a minimum, typically below 5%, and that the addition of the pNPIA stock is done with rapid and thorough mixing.[6] Consider the following preventative measures:

  • Optimize Stock Solution Concentration: Prepare a stock solution of pNPIA in a suitable organic solvent (e.g., DMSO or ethanol) at the lowest concentration that still allows for the desired final assay concentration without excessive solvent addition.

  • Stepwise Dilution: If possible, perform a serial dilution of your pNPIA stock in the assay buffer.

  • Vortexing During Addition: Add the pNPIA stock solution dropwise to the assay buffer while vigorously vortexing or stirring to ensure rapid dispersion.

  • Temperature Considerations: Ensure your assay buffer is at room temperature, as colder temperatures can decrease the solubility of pNPIA.[4]

Q3: Can the type of buffer I use affect pNPIA stability and solubility?

A3: Absolutely. The choice of buffer is critical. Buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or buffers with high concentrations of thiols (e.g., DTT), can react with pNPIA, leading to its consumption and a decrease in its effective concentration for targeting your protein of interest.[7] It is advisable to use non-nucleophilic buffers such as HEPES, MES, or phosphate buffers. The pH of the buffer also plays a significant role; p-nitrophenyl esters are more susceptible to hydrolysis at alkaline pH.[3]

Q4: I am observing a high background signal (yellow color) in my assay even without my enzyme. What could be the cause?

A4: A high background signal indicates the spontaneous hydrolysis of pNPIA to p-nitrophenol. This can be caused by several factors:

  • Alkaline pH: As mentioned, higher pH increases the rate of hydrolysis.[3]

  • Nucleophiles in the Buffer: Your buffer may contain contaminants or components that are nucleophilic and can react with pNPIA.[7]

  • Old or Improperly Stored pNPIA: pNPIA is sensitive to moisture and light.[2][8] Over time, it can hydrolyze. Always use fresh, high-quality pNPIA and store it under inert gas, protected from light, at a low temperature (e.g., -20°C).[1]

Q5: Can I use reducing agents like DTT or β-mercaptoethanol in my assay with pNPIA?

A5: It is generally not recommended to have high concentrations of reducing agents like DTT or β-mercaptoethanol in your assay when using pNPIA. These reagents contain free thiols that are highly nucleophilic and will react with the iodoacetyl group of pNPIA, effectively quenching its reactivity towards your target protein.[6] If your protein requires a reducing environment to maintain activity, consider using a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration.[6]

Troubleshooting Guide: pNPIA Precipitation

This guide provides a systematic approach to diagnosing and resolving pNPIA precipitation issues in your assays.

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding pNPIA stock to buffer. 1. Exceeded Solubility Limit: The final concentration of pNPIA is too high for the aqueous buffer. 2. High Organic Solvent Concentration: The volume of the organic stock solution added is too large, causing the compound to crash out.1. Lower the Final pNPIA Concentration: Determine the lowest effective concentration needed for your experiment. 2. Prepare a More Dilute Stock Solution: This will allow you to add the same amount of pNPIA in a smaller volume of organic solvent. 3. Optimize Solvent Choice: Test different organic solvents for your stock solution (e.g., DMSO, DMF, ethanol).
Cloudiness or fine precipitate forms over time during the assay. 1. Slow Precipitation: The pNPIA concentration is near its solubility limit and is slowly coming out of solution. 2. Compound Instability: pNPIA is degrading, and the degradation products are insoluble. 3. Interaction with Assay Components: pNPIA or its hydrolysis product is interacting with other components in the assay (e.g., high protein concentration) to form a precipitate.1. Include a Co-solvent: Consider adding a small, fixed percentage of a solubility-enhancing agent like ethylene glycol to your assay buffer.[3] 2. Run a Control Experiment: Incubate pNPIA in the assay buffer without your protein to see if precipitation still occurs. 3. Filter the Final Solution: If a fine precipitate is unavoidable and does not interfere with your readout, you may consider a brief centrifugation and use of the supernatant, though this is not ideal.
Precipitation is observed only in the presence of the target protein. 1. Protein-Induced Precipitation: The covalent modification of the protein by pNPIA is causing a change in the protein's conformation and leading to its aggregation and precipitation. 2. High Protein Concentration: The protein concentration itself is too high, and the addition of the hydrophobic pNPIA molecule exacerbates this.1. Optimize Protein Concentration: Determine the lowest protein concentration that gives a robust signal in your assay. 2. Include Additives: Consider adding stabilizing agents such as glycerol (5-10%) or non-ionic detergents (e.g., Triton X-100, Tween-20) at low concentrations to your buffer. 3. Modify Buffer Conditions: Adjusting the pH or ionic strength of the buffer may help to maintain protein solubility.

Experimental Protocols

Protocol 1: Preparation of pNPIA Stock Solution

This protocol describes the preparation of a pNPIA stock solution for use in biochemical assays.

Materials:

  • This compound (pNPIA), high purity

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the vial of pNPIA to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of pNPIA in a fume hood.

  • Dissolve the pNPIA in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-100 mM). The solubility of the related compound, p-nitrophenyl acetate, is 100 mg/mL in ethanol.[4][5] Start with a conservative concentration for pNPIA and adjust as needed.

  • Vortex thoroughly until the pNPIA is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Covalent Labeling of a Cysteine-Containing Protein with pNPIA

This protocol provides a general procedure for the covalent modification of a protein with pNPIA. Optimization of the pNPIA concentration, protein concentration, and incubation time will be necessary for each specific protein.

Materials:

  • Purified protein with at least one reactive cysteine residue in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • pNPIA stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • SDS-PAGE loading buffer

Procedure:

  • Protein Preparation: Ensure your protein is in a suitable buffer that does not contain primary amines or thiols. If the protein has been stored in a buffer containing these, it must be exchanged into the assay buffer using a desalting column or dialysis.

  • Reaction Setup: In a microcentrifuge tube, dilute the protein to the desired final concentration in the assay buffer.

  • Initiate the Reaction: Add the pNPIA stock solution to the protein solution to achieve the desired final concentration (e.g., a 2-10 fold molar excess of pNPIA over the protein). Add the pNPIA while vortexing to ensure rapid mixing and prevent precipitation.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Quench the Reaction: Stop the reaction by adding a quenching solution containing a high concentration of a nucleophile, such as DTT or β-mercaptoethanol, to a final concentration that is in large excess to the initial pNPIA concentration (e.g., 10-20 mM).

  • Analysis: Analyze the reaction products by SDS-PAGE to observe any shift in the protein's molecular weight or by mass spectrometry to confirm covalent modification.

Visualization of the Mechanism and Workflow

Covalent Modification of Cysteine by pNPIA

The following diagram illustrates the mechanism of covalent modification of a protein's cysteine residue by pNPIA.

G cluster_reactants Reactants cluster_product Products Protein-SH Protein-Cys-SH Protein-S-CH2CO-pNP Covalently Modified Protein Protein-SH->Protein-S-CH2CO-pNP Nucleophilic attack pNPIA p-Nitrophenyl iodoacetate pNPIA->Protein-S-CH2CO-pNP pNP p-Nitrophenol pNPIA->pNP Iodide I⁻ pNPIA->Iodide

Caption: Covalent modification of a cysteine residue by pNPIA.

Troubleshooting Workflow for pNPIA Precipitation

This workflow provides a logical sequence of steps to address precipitation issues.

G Start Precipitation Observed with pNPIA Check_Solvent Is final organic solvent concentration < 5%? Start->Check_Solvent Check_Conc Is pNPIA concentration too high? Check_Solvent->Check_Conc Yes Reduce_Solvent Reduce solvent volume (use a more concentrated stock or lower final pNPIA conc.) Check_Solvent->Reduce_Solvent No Check_Buffer Is the buffer non-nucleophilic and at an appropriate pH? Check_Conc->Check_Buffer No Lower_Conc Lower final pNPIA concentration Check_Conc->Lower_Conc Yes Check_Mixing Is mixing adequate during addition? Check_Buffer->Check_Mixing Yes Change_Buffer Switch to a non-nucleophilic buffer (e.g., HEPES, Phosphate) at neutral or slightly acidic pH Check_Buffer->Change_Buffer No Check_Protein Does precipitation occur only with protein? Check_Mixing->Check_Protein Yes Improve_Mixing Add pNPIA stock dropwise with vigorous vortexing Check_Mixing->Improve_Mixing No Check_Protein->Lower_Conc No Optimize_Protein Optimize protein concentration and consider stabilizing additives (e.g., glycerol) Check_Protein->Optimize_Protein Yes Resolved Issue Resolved Reduce_Solvent->Resolved Lower_Conc->Resolved Change_Buffer->Resolved Improve_Mixing->Resolved Optimize_Protein->Resolved

Sources

Technical Support Center: p-Nitrophenyl Iodoacetate (pNPIA) Reaction Quenching

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed to address the specific biochemical complexities of p-Nitrophenyl Iodoacetate (pNPIA).

Doc ID: TS-pNPIA-001 | Version: 2.4 | Role: Senior Application Scientist[1]

Executive Summary

Effective quenching of this compound (pNPIA) requires distinguishing between its two reactive centers: the iodoacetyl group (an alkylating agent for thiols) and the p-nitrophenyl ester (an acylating agent for amines/active site serine).

  • If your goal is Affinity Labeling (Cysteine Modification): You must scavenge the iodoacetyl group without triggering false-positive ester hydrolysis.[1]

  • If your goal is Enzymatic Assays (e.g., Carbonic Anhydrase): You must stop the catalytic hydrolysis immediately without chemically degrading the substrate.

This guide provides context-specific protocols to prevent common artifacts such as over-alkylation, non-specific acylation, and false-positive colorimetric signals.

Module 1: Mechanism & Reactivity (The "Why")

Q: Why is pNPIA considered a "Double-Edged" reagent?

A: Unlike simple alkylating agents (like Iodoacetamide), pNPIA possesses two distinct electrophilic "warheads" that react via different mechanisms.[1] Your quenching strategy must target the specific mechanism you are studying.[1]

  • The Iodoacetyl Group (

    
    ): 
    
    • Target: Sulfhydryls (

      
      , Cysteine) and Imidazoles (Histidine).
      
    • Mechanism:

      
       nucleophilic substitution, displacing iodide (
      
      
      
      ).[1]
    • Kinetics: Rapid at pH > 7.[1]0. Irreversible.[1]

  • The p-Nitrophenyl Ester Group (

    
    ): 
    
    • Target: Primary Amines (

      
      , Lysine) or Active Site Serines.[1]
      
    • Mechanism: Nucleophilic acyl substitution (Acylation), releasing p-nitrophenol (pNP).

    • Kinetics: pH-dependent; significant hydrolysis occurs spontaneously at pH > 8.0.[1]

Visualization: Dual Reaction Pathways

The following diagram illustrates the competing reaction pathways and the "Reporter" release (pNP) that often complicates quenching.

pNPIA_Reactivity pNPIA This compound (pNPIA) Alkylation Alkylation Product (Thioether Bond) pNPIA->Alkylation Path A: SN2 Attack (Iodoacetyl group) Acylation Acylation Product (Amide Bond) pNPIA->Acylation Path B: Acylation (Ester group) pNP p-Nitrophenol Release (Yellow Color @ 405nm) pNPIA->pNP Leaving Group (Side Effect) Cys Cysteine Thiol (Target A) Cys->Alkylation Lys Lysine Amine (Target B) Lys->Acylation Acylation->pNP Stoichiometric Release

Figure 1: pNPIA contains two reactive sites. Path A (Alkylation) is the primary mode for Cysteine labeling.[1] Path B (Acylation) releases the yellow p-nitrophenol reporter.

Module 2: Quenching Protocols (The "How")

Scenario A: Quenching Affinity Labeling (Proteomics/Cysteine Mapping)

Goal: Stop the modification of Cysteine residues to prevent non-specific over-alkylation.

The Issue: Using DTT (Dithiothreitol) is standard for iodoacetamide, but with pNPIA, DTT can attack the ester bond , releasing p-nitrophenol and potentially modifying Lysines via thioester intermediates [1].

Protocol:

  • Preferred Quencher: L-Cysteine (Free Acid) or Glutathione.[1]

  • Concentration: 10–20 mM excess over pNPIA.

  • Mechanism: The free thiol group on L-Cysteine scavenges unreacted iodoacetyl groups more rapidly than protein thiols due to steric accessibility.[1]

StepActionTechnical Rationale
1 Prepare 100 mM L-Cysteine stock in reaction buffer.Fresh preparation prevents oxidation to Cystine (which is non-reactive).[1]
2 Add L-Cysteine to reaction (Final: 10 mM ).Provides a "sink" for the alkylating agent without reducing protein disulfides (unlike DTT).[1]
3 Incubate 15 mins at Room Temp in the Dark .Iodides are light-sensitive; darkness prevents iodine radical formation.[1]
4 Proceed to Desalting/Dialysis.Removes the Cysteine-pNPIA adducts.[1]

Critical Warning: Do NOT use DTT if you are monitoring absorbance at 405 nm. DTT will cause a rapid increase in absorbance by cleaving the p-nitrophenyl ester, creating a false positive signal [2].[1]

Scenario B: Quenching Enzymatic Assays (e.g., Carbonic Anhydrase)

Goal: Stop the enzymatic hydrolysis of pNPIA to measure the endpoint absorbance of p-nitrophenol (pNP).

The Issue: Adding strong base (e.g., NaOH) to stop the enzyme will also cause spontaneous chemical hydrolysis of the remaining pNPIA substrate, spiking the background signal.

Protocol:

  • Quencher: Specific Inhibitor (e.g., Acetazolamide for CA) or Rapid Acidification.[1]

  • Method:

    • For Endpoint Assays: Add a specific high-affinity inhibitor to "freeze" the enzyme activity without altering pH.[1]

    • For HPLC Analysis: Add 1% Formic Acid or TFA.[1] This protonates the leaving group, stopping the reaction.

Quenching AgentSuitabilityMechanismSide Effects
Acetazolamide (10 µM) High (for CA assays)Competitive Inhibition (

~10 nM)
None; preserves substrate integrity.[1]
Acid (1% TFA) High (for HPLC)Denaturation & ProtonationBleaches pNP color (must read UV, not visible yellow).
Base (NaOH) Low (NOT Recommended)DenaturationCauses massive non-enzymatic hydrolysis of pNPIA.

Module 3: Troubleshooting & FAQs

Q: My "Blank" control turned yellow after adding the quenching buffer. Why?

A: You likely used a basic quenching buffer (pH > 8.[1]0) or a thiol-based quencher (like DTT/BME) in the presence of the ester.

  • Cause: At alkaline pH, hydroxide ions (

    
    ) attack the ester carbonyl of pNPIA, releasing p-nitrophenol (yellow) even without enzyme.
    
  • Fix: Keep quenching buffers at pH < 7.0 unless using a specific enzyme inhibitor.[1] If you must raise pH to develop color, do so immediately before reading and ensure the substrate concentration is low.[1]

Q: Can I use hydroxylamine to quench?

A: No. Hydroxylamine is a potent nucleophile that will cleave the ester bond of pNPIA rapidly, releasing p-nitrophenol.[1] It is often used to reverse esterification, not to quench the reagent silently.[1]

Q: I see precipitation when I add the quencher.

A: pNPIA has limited solubility in aqueous buffers (often predissolved in DMSO/Ethanol).[1]

  • Cause: Adding a large volume of aqueous quenching buffer to a high-concentration pNPIA reaction can crash the reagent out of solution.[1]

  • Fix: Ensure the final organic solvent concentration remains >5% if working with high pNPIA concentrations (>1 mM). Alternatively, dilute the reaction mixture significantly upon quenching.[1]

Decision Tree: Choosing the Right Quencher

Quenching_Decision Start Start: What is your Goal? Goal_Label Affinity Labeling (Modifying Cysteine) Start->Goal_Label Goal_Assay Enzymatic Assay (Measuring Activity) Start->Goal_Assay Q_Disulfides Are protein disulfides critical? Goal_Label->Q_Disulfides Q_Readout Readout Method? Goal_Assay->Q_Readout Use_Cys Use L-Cysteine (10mM) (Preserves Disulfides) Q_Disulfides->Use_Cys Yes Use_DTT Use DTT (10mM) (Reduces Disulfides) Q_Disulfides->Use_DTT No (Denaturing) Use_Inhibitor Use Specific Inhibitor (e.g., Acetazolamide) Q_Readout->Use_Inhibitor Colorimetric (405nm) Use_Acid Use 1% Formic Acid (Bleaches Color -> UV Read) Q_Readout->Use_Acid HPLC / Mass Spec

Figure 2: Decision matrix for selecting the appropriate quenching agent based on experimental goals.

References

  • Buchmann, M. B., et al. (2001).[1] "Intramolecular thiolysis of 4-mercaptobutyrate esters: Developing a 'traceless' linker for alcohol release."[1][2] ResearchGate.[1] (Demonstrates rapid release of p-nitrophenol by DTT reduction).

  • Thermo Fisher Scientific. "Sulfhydryl-Reactive Crosslinker Chemistry."[1] Thermo Fisher Technical Guide. (Explains competition between thiols and quenching mechanisms).

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] (Context for pNPIA as a substrate and inhibitor interactions).

  • CymitQuimica. "this compound Safety and Reactivity Data." (Details on lysine reactivity in base).

Sources

Technical Support Center: Validating p-Nitrophenyl Iodoacetate (NPIA) Labeling Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Specificity Validation & Troubleshooting for NPIA Labeling

Executive Summary: The Dual-Reactivity Challenge

Welcome to the technical guide for p-Nitrophenyl iodoacetate (NPIA). Unlike simple alkylating agents, NPIA is a heterobifunctional crosslinker with two distinct "warheads":

  • The p-Nitrophenyl (PNP) Ester: Reacts with primary amines (Lysine, N-terminus) via acylation.

  • The Iodoacetyl Group: Reacts primarily with sulfhydryls (Cysteine) via

    
     alkylation.
    

The Core Problem: "Specificity" is often compromised because the PNP ester is susceptible to hydrolysis, and the iodoacetyl group can promiscuously react with Histidine or Methionine if pH is uncontrolled. This guide provides the protocols to validate that your label is attached to the intended residue and not non-specifically stuck to the protein surface.

Module 1: Real-Time Reaction Monitoring (The "Yellow" Indicator)

User Question: "I see the solution turn yellow. Does this mean my protein is fully labeled?"

Technical Answer: No. The yellow color indicates the release of p-nitrophenol (leaving group) from the ester end. It confirms the amine reaction (or hydrolysis) has occurred, but it tells you nothing about the iodoacetyl-cysteine reaction.

The Mechanism
  • Reaction A (Amine Attack): Protein-

    
     attacks the Carbonyl 
    
    
    
    Release of p-nitrophenol (Yellow,
    
    
    nm).
  • Reaction B (Thiol Attack): Protein-

    
     attacks the 
    
    
    
    -I
    
    
    Release of Iodide (Colorless).
Troubleshooting Protocol: The Hydrolysis Check

If your buffer turns yellow too fast or without protein, your reagent is hydrolyzing.

ObservationDiagnosisCorrective Action
Instant Yellow (No Protein) Reagent HydrolysisDiscard stock. Dissolve fresh NPIA in dry DMSO/DMF immediately before use.
Slow Yellow (With Protein) Successful Amine AcylationProceed to Module 3 to verify the second step (thiol reaction).
No Color Change pH too low (< 7.0)PNP ester reaction requires deprotonated amines. Adjust pH to 7.5–8.5.

Module 2: Validating Site Specificity (Mass Spectrometry)

User Question: "How do I prove the label is on Cys-143 and not a surface Lysine?"

Technical Answer: You must use "Bottom-Up" Proteomics with differential alkylation. You cannot rely on total mass shift alone, as NPIA can form multiple adducts.

The "Double-Alkylation" Validation Protocol

This protocol distinguishes between free cysteines, NPIA-labeled cysteines, and oxidized cysteines.

  • Labeling: React Protein with NPIA (Target condition).

  • Quench/Block: Add excess N-Ethylmaleimide (NEM) or DTT to quench unreacted NPIA.

  • Denature & Reduce: Urea/DTT (Reduces disulfides not targeted by NPIA).

  • Counter-Label: Alkylate newly exposed thiols with Iodoacetamide (IAM) (isotopically labeled if possible).

  • Trypsin Digest & LC-MS/MS.

Data Interpretation Table
Peptide Mass Shift (Δ)Modification TypeInterpretation
+165.1 Da Iodoacetyl-PNP adductAmine Labeled (PNP ester reacted; Iodine still present). Off-target if Cys was the goal.
+58.0 Da Carboxyamidomethyl (IAM)Unlabeled Cys . The NPIA did not label this site (it was free for IAM).
+40-57 Da Acetyl/CarboxymethylCys Labeled . Mass depends on if the Iodine was displaced by a second nucleophile (crosslink).
+0 Da UnmodifiedCys was oxidized or inaccessible.

Critical Note: If you find a +165 Da shift on a Lysine, the NPIA attached via its ester but failed to crosslink a Cys.

Module 3: Specificity Control Assays

User Question: "My reviewers are asking for biological validation of specificity. What do I run?"

Technical Answer: You need to demonstrate that labeling is competed out by specific ligands or blocked by site-specific mutagenesis.

Experiment A: The "Cold" Competition

If NPIA is targeting an active site (affinity labeling):

  • Pre-incubate protein with 100x excess of natural substrate or competitive inhibitor.

  • Add NPIA.

  • Result: Labeling (fluorescence or MS signal) should be abolished . If signal persists, NPIA is binding non-specifically to surface residues.

Experiment B: pH Titration (The Reactivity Switch)

Use pH to force specificity between the Amine (PNP) and Thiol (Iodo) ends.

  • pH 6.5: Lysines are protonated (

    
    ). PNP ester reaction is slow. Iodoacetate reaction with Cys is moderate. Use for Cys-selective targeting.
    
  • pH 8.5: Lysines are deprotonated. PNP ester reaction is fast. Use for Amine-labeling or Crosslinking.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating NPIA reactions, distinguishing between the Amine-reactive path and the Thiol-reactive path.

NPIA_Validation_Flow NPIA NPIA Reagent Reaction Reaction Mix (pH 7.5 - 8.5) NPIA->Reaction Protein Target Protein (Lys + Cys) Protein->Reaction Yellow Yellow Color? (p-Nitrophenol Release) Reaction->Yellow Path_Amine Amine Acylation (Lysine Modified) Yellow->Path_Amine Yes (Fast) Path_Thiol Thiol Alkylation (Cysteine Modified) Yellow->Path_Thiol No (Check pH) MS_Check LC-MS/MS Peptide Mapping Path_Amine->MS_Check Path_Thiol->MS_Check Result_Crosslink Valid Crosslink (Lys-Cys Bridge) MS_Check->Result_Crosslink Mass Shift: Crosslink Result_Dead Dead-End Mod (Lys-Iodoacetyl) MS_Check->Result_Dead Mass Shift: +165 Da

Figure 1: Decision tree for validating NPIA reaction outcomes. Note that the appearance of yellow color confirms the amine reaction but does not guarantee the subsequent cysteine crosslink.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1][2][3] Academic Press.[1] (The definitive guide on heterobifunctional crosslinker chemistry and pH specificity).

  • Mendoza, V. L., & Vachet, R. W. (2009). Probing protein structure by amino acid-specific covalent labeling and mass spectrometry.[4][5][6] Mass Spectrometry Reviews, 28(5), 785–815.[4] (Protocols for MS-based validation of covalent labels).

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. (Detailed mechanisms of iodoacetate specificity vs. other alkylating agents).

Sources

Technical Support Center: Navigating p-Nitrophenyl Iodoacetate (pNPIA) in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-Nitrophenyl iodoacetate (pNPIA) enzyme kinetic studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using pNPIA as a covalent inhibitor. Here, we will dissect common pitfalls, provide in-depth troubleshooting guides, and offer validated protocols to ensure the integrity and reproducibility of your experimental data.

Introduction to this compound (pNPIA)

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of enzyme inhibition by pNPIA?

pNPIA is an affinity-labeling reagent that acts as an irreversible inhibitor. Its mechanism follows a two-step process: first, it binds reversibly to the enzyme's active site (E•I complex), and then, an irreversible covalent modification occurs.[2] The iodoacetate moiety of pNPIA is highly electrophilic and reacts with nucleophilic amino acid side chains.

The most common targets are the thiol group of cysteine residues and the amino group of lysine residues.[3][4] The reaction with a cysteine residue is a nucleophilic substitution where the thiolate anion attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether bond.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with pNPIA and provides systematic approaches to diagnose and resolve them.

Problem 1: High Background Signal in the Absence of Enzyme

Symptoms: You observe a significant increase in absorbance at 405 nm in your control wells containing only pNPIA and the assay buffer.

Causality: A high background signal is almost always due to the non-enzymatic hydrolysis of pNPIA. The ester bond in pNPIA is susceptible to hydrolysis, which is significantly accelerated at higher pH and temperatures.[5] This spontaneous breakdown of pNPIA also releases the p-nitrophenolate chromophore, leading to a false-positive signal that can mask the true enzymatic activity.

Troubleshooting Workflow:

A High Background Signal Detected B Run 'pNPIA Stability in Buffer' Protocol A->B C Is the rate of non-enzymatic hydrolysis acceptable? B->C D Proceed with experiment and subtract background C->D Yes E Optimize Assay Conditions C->E No F Lower pH E->F G Lower Temperature E->G H Prepare Fresh pNPIA Solution E->H I Check Buffer Components for Nucleophiles E->I J Remove/Replace Nucleophilic Components I->J

Caption: Troubleshooting workflow for high background signal.

Solutions:

  • Quantify and Subtract Background: Always run a parallel control experiment without the enzyme to measure the rate of spontaneous pNPIA hydrolysis. This rate should be subtracted from the rate observed in the presence of the enzyme.

  • Optimize pH: If the background hydrolysis is too high, consider lowering the pH of your assay buffer. p-Nitrophenyl esters are more stable at neutral or slightly acidic pH.[5]

  • Optimize Temperature: Perform the assay at the lowest temperature compatible with your enzyme's activity to slow down the rate of hydrolysis.

  • Fresh Reagents: Prepare your pNPIA stock solution fresh for each experiment. Avoid using old solutions, as pNPIA can degrade over time, even when stored at low temperatures.[1]

Problem 2: No or Very Low Inhibition Observed

Symptoms: The addition of pNPIA to your enzyme assay does not result in a significant decrease in enzyme activity, even at high concentrations.

Causality: This issue can arise from several factors, from the inhibitor's integrity to the nature of the enzyme itself.

Troubleshooting Steps:

  • Verify pNPIA Integrity:

    • Check for Hydrolysis: A yellow color in your pNPIA stock solution indicates the presence of p-nitrophenol due to hydrolysis. Prepare a fresh stock solution in an anhydrous solvent like DMSO or ethanol.[1]

    • Confirm Activity: Test your pNPIA on a well-characterized enzyme known to be inhibited by it, if available.

  • Assess Enzyme Properties:

    • Absence of a Nucleophile: Your target enzyme may lack a sufficiently reactive nucleophile in its active site. Review the literature or protein sequence for the presence of reactive cysteines or lysines.

    • Steric Hindrance: The active site of your enzyme might be sterically hindered, preventing pNPIA from accessing the nucleophilic residue.

  • Review Assay Conditions:

    • Presence of Scavengers: Your assay buffer may contain nucleophilic components, such as dithiothreitol (DTT) or β-mercaptoethanol, which are often used to maintain a reducing environment. These will react with and consume the pNPIA before it can inhibit the enzyme.[6] If a reducing agent is necessary, consider using a non-nucleophilic one like TCEP (tris(2-carboxyethyl)phosphine).

    • Incorrect pH: The nucleophilicity of cysteine and lysine residues is pH-dependent. Cysteine's thiol group needs to be in its thiolate form (deprotonated) to be highly reactive, which is favored at a pH above its pKa (typically around 8-9). Conversely, lysine's amino group needs to be unprotonated, which is favored at a higher pH (pKa around 10.5).[3][4] Ensure your assay pH is optimal for the reactivity of the target residue.

Detailed Experimental Protocols

Protocol 1: Preparation and Handling of pNPIA Stock Solutions

Given the hydrolytic instability of pNPIA, proper preparation and handling of stock solutions are critical for obtaining reproducible results.

Materials:

  • This compound (pNPIA) solid

  • Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol

  • Microcentrifuge tubes or glass vials with tight-fitting caps

  • Calibrated micropipettes

Procedure:

  • Allow the pNPIA solid to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh out the desired amount of pNPIA in a fume hood.

  • Dissolve the pNPIA in anhydrous DMSO or absolute ethanol to a high concentration (e.g., 10-50 mM). Ensure the solvent is completely anhydrous to minimize hydrolysis.

  • Vortex briefly to ensure complete dissolution. The solution should be clear and colorless to very pale yellow. A distinct yellow color indicates significant degradation.

  • Aliquot the stock solution into small, single-use volumes in tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: It is highly recommended to prepare fresh stock solutions for each set of experiments.

Protocol 2: Determining the Rate of Non-Enzymatic Hydrolysis of pNPIA

This control experiment is essential to quantify the background signal in your assay.

Materials:

  • Your complete assay buffer

  • pNPIA stock solution

  • Spectrophotometer or plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture containing all the components of your enzyme assay, except for the enzyme .

  • Add the same volume of buffer or solvent used for the enzyme addition as a substitute.

  • Initiate the reaction by adding pNPIA to the final concentration you will use in your inhibition assay.

  • Immediately start monitoring the increase in absorbance at 405 nm over the same time course as your enzyme assay.

  • Calculate the rate of absorbance change (ΔAbs/min). This is your background rate.

Protocol 3: Kinetic Analysis of Irreversible Inhibition by pNPIA

This protocol outlines the steps to determine the kinetic parameters of irreversible inhibition, namely the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Conceptual Framework:

The kinetic model for irreversible inhibition is:

E + I ⇌ E•I → E-I

where E is the enzyme, I is the inhibitor, E•I is the reversible enzyme-inhibitor complex, and E-I is the covalently modified, inactive enzyme.[2]

The observed rate of inactivation (kobs) at a given inhibitor concentration is described by the equation:

kobs = kinact[I] / (KI + [I])

Experimental Procedure:

  • Enzyme Assay Setup: Prepare a series of reaction mixtures containing the enzyme and its substrate at a fixed concentration.

  • Inhibitor Concentrations: Prepare a range of pNPIA concentrations. It is advisable to use concentrations that span below and above the expected KI.

  • Kinetic Measurement:

    • For each pNPIA concentration, initiate the reaction by adding the enzyme to the mixture of substrate and inhibitor.

    • Monitor the reaction progress (product formation) over time. You will observe that the reaction rate decreases over time as the enzyme is progressively inactivated.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve (product vs. time) to a single exponential equation: Product = vi(1 - e-kobst) / kobs where vi is the initial velocity and t is time. This will give you the kobs value for each pNPIA concentration.

    • Plot the calculated kobs values against the corresponding pNPIA concentrations ([I]).

    • Fit this plot to the Michaelis-Menten-like equation for kobs (provided above) using non-linear regression to determine the values of kinact and KI.[7] The ratio kinact/KI is the second-order rate constant that describes the efficiency of the inhibitor.

A Set up enzyme assays with varying [pNPIA] B Monitor reaction progress (Product vs. Time) for each [pNPIA] A->B C Fit each progress curve to a single exponential to obtain k_obs B->C D Plot k_obs vs. [pNPIA] C->D E Fit the plot to the equation for k_obs to determine k_inact and K_I D->E

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Thiol-Reactive Probes: A Comparative Analysis of p-Nitrophenyl iodoacetate and N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, drug development professionals, and scientists engaged in bioconjugation, proteomics, and chemical biology, the precise modification of cysteine residues is a foundational technique. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for covalent labeling. Among the myriad of reagents developed for this purpose, those bearing iodoacetyl and maleimide functional groups are the most prevalent. This guide provides an in-depth, objective comparison of two representative reagents: p-Nitrophenyl iodoacetate (pNPIA) and N-ethylmaleimide (NEM). Our analysis moves beyond a simple cataloging of features to explain the chemical causality behind their performance, empowering you to make an evidence-based selection for your specific application.

The Chemistry of Thiol Modification: Two Distinct Mechanisms

The fundamental difference between pNPIA and NEM lies in their distinct chemical mechanisms for reacting with thiol groups. This difference dictates their respective reactivity profiles, specificity, and the stability of the final conjugate.

This compound (pNPIA): A Dual-Reactivity Alkylating Agent

This compound is a haloacetyl reagent. Its primary reaction with a cysteine thiol is a bimolecular nucleophilic substitution (SN2) reaction . The deprotonated thiol (the thiolate anion, R-S⁻) acts as a potent nucleophile, attacking the electron-deficient carbon atom bearing the iodine. This results in the displacement of iodide as the leaving group and the formation of a stable thioether bond[1].

It is critical to recognize that pNPIA possesses a second reactive center: the p-nitrophenyl ester. This group is susceptible to nucleophilic attack, particularly by primary amines (e.g., lysine side chains) and alcohols, leading to acylation[2]. While this functionality can be exploited for certain applications, it represents a potential source of off-target modifications when specific thiol alkylation is the goal.

Figure 1: SN2 reaction mechanism of pNPIA with a cysteine thiol.

N-ethylmaleimide (NEM): A Michael Acceptor

N-ethylmaleimide belongs to the maleimide class of reagents, which feature an α,β-unsaturated carbonyl system. Its reaction with a thiol proceeds via a Michael-type addition . The nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide double bond[1][3][4]. This reaction is highly efficient and results in the formation of a stable succinimidyl thioether linkage[4].

protocol_workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis p1 1. Prepare Protein Sample (Reduce with TCEP if needed) p2 2. Buffer Exchange (Into respective reaction buffers) p1->p2 p3 3. Prepare Fresh Reagent Stocks (pNPIA and NEM) p2->p3 r1 4a. Add pNPIA to Protein (pH 8.0, in dark) r2 4b. Add NEM to Protein (pH 7.2) r3 4c. No-Reagent Control r4 5. Incubate (e.g., 1 hr, RT) r1->r4 r2->r4 r3->r4 r5 6. Quench Reaction (e.g., excess DTT) r4->r5 a1 7a. DTNB Assay (Quantify remaining free thiols) r5->a1 a2 7b. Mass Spectrometry (Confirm mass shift, check off-targets) r5->a2

Figure 3: Workflow for comparing pNPIA and NEM alkylation efficiency.

Detailed Step-by-Step Protocol

Objective: To quantify and compare the efficiency of cysteine alkylation by pNPIA and NEM on a purified protein.

Materials:

  • Purified protein with known cysteine content (e.g., BSA, Lysozyme).

  • This compound (pNPIA).

  • N-ethylmaleimide (NEM).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • pNPIA Reaction Buffer: 0.1 M Tris-HCl, pH 8.0.

  • NEM Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2 (must be amine-free).[5]

  • Quenching Solution: 1 M Dithiothreitol (DTT).

  • Ellman's Reagent (DTNB) and associated buffers for quantification.[6]

  • Mass Spectrometer.

Procedure:

  • Protein Reduction (if necessary):

    • Causality: If your protein contains disulfide bonds, they must be reduced to expose free thiols. TCEP is an ideal reducing agent as it is stable and does not contain a thiol group that would compete with the alkylating reagents.

    • Dissolve protein in the appropriate reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

  • Buffer Exchange:

    • Causality: The reducing agent must be removed to prevent it from consuming the alkylating reagents.

    • Remove TCEP using a desalting column or dialysis, exchanging the protein into its respective reaction buffer (pNPIA sample into pH 8.0 Tris; NEM sample into pH 7.2 PBS).

    • Divide the reduced protein into three equal aliquots: one for pNPIA, one for NEM, and one no-reagent control.

  • Alkylation Reaction:

    • Causality: Freshly prepared stock solutions are critical, especially for NEM, which can hydrolyze in aqueous solutions.[5] The pNPIA reaction should be performed in the dark as iodo-compounds are light-sensitive.

    • Immediately before use, prepare a 100 mM stock solution of pNPIA in a water-miscible organic solvent (e.g., DMSO or DMF) and a 100 mM stock of NEM in ultrapure water.[5]

    • To the pNPIA aliquot, add the pNPIA stock solution to achieve a 10-fold molar excess over protein thiols. Wrap the tube in foil.

    • To the NEM aliquot, add the NEM stock solution to achieve a 10-fold molar excess over protein thiols.

    • Incubate all three samples (pNPIA, NEM, control) for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Causality: The reaction is stopped by adding a large excess of a small-molecule thiol, which consumes any remaining unreacted alkylating reagent.

    • Add quenching solution (DTT) to all samples to a final concentration of 100 mM (a ~100-fold excess over the initial alkylating reagent). Incubate for 15 minutes.

  • Analysis - Quantification of Remaining Free Thiols (DTNB Assay):

    • Causality: This colorimetric assay quantifies the number of unreacted thiols. A lower absorbance at 412 nm corresponds to fewer remaining free thiols and thus higher alkylation efficiency.

    • Follow a standard DTNB (Ellman's Reagent) protocol.[6]

    • Measure the absorbance at 412 nm for all three samples.

    • Calculate the percentage of alkylation for each reagent relative to the no-reagent control.

  • Analysis - Mass Spectrometry:

    • Causality: Mass spectrometry provides definitive confirmation of modification and allows for the detection of off-target reactions.

    • Prepare samples for mass spectrometry analysis (e.g., buffer exchange into a volatile buffer).

    • Analyze via intact protein mass analysis or after proteolytic digestion (peptide mapping).

    • Confirm the expected mass shifts:

      • +125.13 Da for each NEM modification.[6]

      • +57.05 Da for each iodoacetamide modification.[6]

    • Scrutinize the data for unexpected mass additions on non-cysteine residues (e.g., Lysine, Histidine) to assess specificity.

Senior Scientist's Verdict: Selecting the Right Tool for the Job

Neither this compound nor N-ethylmaleimide is universally superior; the optimal choice is dictated by the experimental context.

  • Choose N-ethylmaleimide (NEM) when your primary concerns are reaction speed and specificity at neutral pH . It is the reagent of choice for applications involving sensitive proteins that may not tolerate alkaline conditions, for rapid "snapshot" labeling of thiol status in complex biological samples, or when blocking deubiquitinating enzymes (DUBs) or de-sumoylating enzymes in lysis buffers.[3][7]

  • Choose this compound (pNPIA) or other iodoacetamides when the absolute, long-term stability of the final conjugate is paramount . The thioether bond formed is exceptionally robust and not prone to reversal.[6][8] This is critical for creating stable antibody-drug conjugates or other bioconjugates intended for long-term use. However, be prepared to meticulously optimize the reaction pH and reagent stoichiometry to mitigate the higher risk of off-target modifications.

By understanding the underlying chemical principles and validating your choice with empirical data using the protocols outlined here, you can ensure the generation of robust, reproducible, and accurately interpreted results in your research endeavors.

References

  • Georganics. N-Ethylmaleimide – description and application. Available from: [Link]

  • Seaton, A. M., et al. (2015). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. Available from: [Link]

  • Biernath, T. A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Available from: [Link]

  • SfRBM. (2009). Methods for the determination and quantification of the reactive thiol proteome. Available from: [Link]

  • Wikipedia. N-Ethylmaleimide. Available from: [Link]

  • Bianchi, D. H. A., & Haenen, G. R. M. M. The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Thiol Quantification: A Comparative Analysis of p-Nitrophenyl iodoacetate (NPIA) and DTNB (Ellman's Reagent)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of sulfhydryl (thiol) groups is a cornerstone of biochemical and pharmaceutical research, pivotal for understanding protein structure, enzymatic activity, and redox signaling. This guide provides an in-depth comparative analysis of two widely used chromogenic reagents for thiol quantification: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), famously known as Ellman's Reagent, and a lesser-known but potent alternative, p-Nitrophenyl iodoacetate (NPIA). We will delve into their respective mechanisms of action, head-to-head performance characteristics, and detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific application, ensuring both accuracy and efficiency in their experimental workflows.

Introduction: The Critical Role of Thiol Quantification

Cysteine residues, with their reactive thiol (-SH) groups, are fundamental to a protein's life. They form stabilizing disulfide bonds, act as nucleophiles in enzyme active sites, and participate in cellular redox homeostasis.[1] Consequently, the ability to accurately measure the concentration of free thiols is essential for:

  • Characterizing Proteins and Peptides: Determining the number of free cysteine residues.

  • Enzyme Kinetics: Studying enzymes where a thiol group is part of the active site.

  • Drug Development: Assessing the modification of target proteins by thiol-reactive compounds.

  • Redox Biology: Monitoring oxidative stress through the quantification of glutathione (GSH), a key cellular antioxidant.

For decades, DTNB has been the go-to reagent for this purpose.[2][3] However, alternative reagents like NPIA, which belong to the haloacetyl family, offer a different mechanistic approach that can be advantageous in specific contexts. This guide will illuminate the strengths and weaknesses of both, moving beyond simple protocol recitation to explain the causality behind experimental choices.

Mechanism of Action: Two Distinct Chemical Approaches

The fundamental difference between DTNB and NPIA lies in their reaction chemistry. Understanding these mechanisms is crucial for troubleshooting and adapting protocols to specific experimental needs.

DTNB (Ellman's Reagent): Thiol-Disulfide Exchange

DTNB operates on the principle of thiol-disulfide exchange. The reagent itself is a symmetrical disulfide. When it reacts with a free thiol (R-SH), the thiol attacks the disulfide bond. This reaction cleaves DTNB and forms a mixed disulfide between the analyte and one half of the reagent. The other half is released as 2-nitro-5-thiobenzoate (TNB²⁻).[2][4][5]

At a neutral to slightly alkaline pH (typically pH 8.0), the released TNB²⁻ ionizes to a dianion, which exhibits a distinct yellow color with a strong absorbance maximum at 412 nm.[2][3][4] The reaction is stoichiometric; one mole of thiol releases one mole of TNB²⁻, allowing for direct quantification using the Beer-Lambert law.[2]

  • Causality Insight: The reaction is performed at a slightly alkaline pH because the reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[4][5] A pH around 8.0 ensures a sufficient concentration of thiolate to drive the reaction forward at a rapid pace.

DTNB_Mechanism DTNB DTNB (Ellman's Reagent) Reaction DTNB->Reaction Thiol R-SH (Free Thiol) Thiol->Reaction MixedDisulfide R-S-S-NB (Mixed Disulfide) Reaction->MixedDisulfide + TNB TNB²⁻ (Yellow Chromophore) Reaction->TNB Spectro Measure Absorbance @ 412 nm TNB->Spectro

Caption: Reaction mechanism of DTNB with a free thiol.

This compound (NPIA): Irreversible Alkylation

NPIA belongs to the class of haloacetyl reagents, which are irreversible alkylating agents. The reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction.[6] The nucleophilic thiolate anion (R-S⁻) attacks the carbon atom bearing the iodine, displacing the iodide ion. This forms a stable thioether bond.

Simultaneously, the reaction releases the p-Nitrophenolate ion, which, like TNB²⁻, is a chromophore with a strong absorbance maximum around 405-412 nm under alkaline conditions. This allows for the spectrophotometric quantification of the reacted thiol.

  • Causality Insight: Unlike the reversible nature of disulfide exchange, alkylation by iodoacetamides is essentially irreversible, forming a stable covalent bond.[7] This can be a significant advantage when the reaction needs to be "quenched" at a specific time point without concern for equilibrium shifts. However, this class of reagents is also known to have potential side reactions with other nucleophilic amino acid residues like lysine, especially at higher pH.[8]

NPIA_Mechanism NPIA This compound (NPIA) Reaction NPIA->Reaction Thiol R-SH (Free Thiol) Thiol->Reaction AlkylatedThiol R-S-CH₂-COO-pNP (Alkylated Product) Reaction->AlkylatedThiol + pNP p-Nitrophenolate (Yellow Chromophore) Reaction->pNP Spectro Measure Absorbance @ 405 nm pNP->Spectro

Caption: Reaction mechanism of NPIA with a free thiol.

Head-to-Head Performance Comparison

The choice between DTNB and NPIA depends critically on the specific requirements of the assay. The following table summarizes their key performance characteristics.

FeatureDTNB (Ellman's Reagent)This compound (NPIA)Field Insights & Rationale
Reaction Type Thiol-Disulfide ExchangeIrreversible Alkylation (Sₙ2)NPIA's irreversible nature is ideal for kinetic studies where quenching the reaction is necessary.
Chromophore 2-nitro-5-thiobenzoate (TNB²⁻)p-NitrophenolateBoth are yellow and absorb in a similar range, making them compatible with standard plate readers.
λmax (Wavelength) ~412 nm~405 nmThe slight difference is generally negligible for most spectrophotometers.
Molar Extinction (ε) ~14,150 M⁻¹cm⁻¹ at pH 8.0[2][9]~18,000 M⁻¹cm⁻¹ (for p-nitrophenol)[10]NPIA offers potentially higher sensitivity due to a higher molar extinction coefficient.
Optimal pH 7.0 - 8.5[5]7.0 - 8.5Both require a slightly alkaline pH to favor the reactive thiolate anion.
Reaction Speed Very Fast (typically < 15 min)[9]Fast (typically < 30 min)DTNB is generally faster, making it suitable for high-throughput endpoint assays.
Specificity High for thiols.Good for thiols, but potential cross-reactivity with other nucleophiles (e.g., lysine, histidine) at higher pH.[8]DTNB is the safer choice for complex protein samples where specificity is paramount.
Interferences Reducing agents (e.g., DTT, TCEP) will react. Potential for absorbance interference from colored compounds in the sample.[11][12]Reducing agents can interfere. Susceptible to compounds that quench alkylating agents.Both are incompatible with common reducing agents used in protein buffers. These must be removed prior to the assay.
Stability Reagent solution is light-sensitive and should be prepared fresh.[12] The TNB²⁻ product is stable.Reagent is susceptible to hydrolysis, especially at alkaline pH. Should be prepared fresh in a non-aqueous solvent like DMSO.Careful reagent preparation is key for reproducibility with both methods.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is a self-validating one. This means including the proper controls—blanks and standards—to ensure the data generated is accurate and reproducible.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Reaction Buffer (e.g., 0.1M Phosphate, pH 8.0) Prep_Reagent Prepare Reagent Stock (DTNB or NPIA) Prep_Buffer->Prep_Reagent Prep_Std Prepare Thiol Standard Curve (e.g., Cysteine or GSH) Prep_Buffer->Prep_Std Mix Mix Sample/Standard/Blank with Reagent Solution Prep_Reagent->Mix Prep_Std->Mix Prep_Sample Prepare Samples & Blanks (Remove interfering substances) Prep_Sample->Mix Incubate Incubate at Room Temp (e.g., 15-30 min) Mix->Incubate Measure Measure Absorbance (405-412 nm) Incubate->Measure Plot Plot Standard Curve (Absorbance vs. Concentration) Measure->Plot Calculate Calculate Sample Concentration from Standard Curve or Beer's Law Plot->Calculate

Caption: General experimental workflow for thiol quantification.

Protocol for Thiol Quantification using DTNB (Ellman's Assay)

This protocol is adapted for a 96-well plate format for higher throughput.

  • Preparation of Reagents (Self-Validation Pillar):

    • Reaction Buffer: Prepare 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted to pH 8.0. The EDTA is crucial as it chelates divalent metal ions that can catalyze the oxidation of thiols, ensuring you are measuring the true reduced thiol content.[5]

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (final concentration ~10 mM). Prepare this solution fresh and protect it from light.[9][12]

    • Thiol Standard: Prepare a 1.5 mM stock solution of L-cysteine or glutathione in Reaction Buffer. Perform serial dilutions (e.g., 2-fold) in Reaction Buffer to create a standard curve ranging from ~50 µM to 1500 µM.[3][9]

  • Assay Procedure:

    • Pipette 10 µL of your standards, unknown samples, and a buffer-only blank into separate wells of a 96-well microplate.

    • To each well, add 200 µL of the DTNB Solution. Mix gently by pipetting.

    • Incubate the plate at room temperature for 15 minutes, protected from light.[9][13]

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the blank-corrected absorbance of the standards versus their known concentrations.

    • Determine the concentration of your unknown samples by interpolating their absorbance values from the linear portion of the standard curve. Alternatively, use the Beer-Lambert Law (A = εbc) with ε = 14,150 M⁻¹cm⁻¹, but a standard curve is always recommended for higher accuracy.[2]

Protocol for Thiol Quantification using NPIA

This protocol requires careful handling of the NPIA reagent, which is typically dissolved in an organic solvent.

  • Preparation of Reagents (Self-Validation Pillar):

    • Reaction Buffer: Use the same 0.1 M sodium phosphate buffer (pH 8.0) with 1 mM EDTA as in the DTNB protocol.

    • NPIA Stock Solution: Prepare a 100 mM stock solution of NPIA in anhydrous DMSO. NPIA is prone to hydrolysis in aqueous solutions, so preparing a concentrated stock in a non-aqueous solvent is critical for stability and accurate dispensing.

    • Thiol Standard: Prepare standards as described in the DTNB protocol.

  • Assay Procedure:

    • Pipette 180 µL of your standards, unknown samples, and a buffer-only blank into separate wells of a 96-well microplate.

    • Initiate the reaction by adding 2 µL of the 100 mM NPIA stock solution to each well (final concentration ~1 mM). Mix immediately and thoroughly.

    • Incubate the plate at room temperature for 30 minutes. The reaction can be stopped (quenched) if necessary by adding a small molecule thiol like β-mercaptoethanol in excess.[1]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the concentration of your unknown samples as described for the DTNB assay. The molar extinction coefficient for p-nitrophenol (~18,000 M⁻¹cm⁻¹) can be used for calculations via Beer's Law if a standard curve is not employed.[10]

Conclusion and Recommendations

Both DTNB and NPIA are effective reagents for the colorimetric quantification of thiol groups, but they are not interchangeable.

  • Choose DTNB (Ellman's Reagent) for general-purpose, high-throughput applications where speed and high specificity are the primary concerns. Its robust nature and extensive documentation make it the reliable workhorse for routine quantification of thiols in purified proteins or biological lysates.[2][3][12]

  • Choose this compound (NPIA) when you require slightly higher sensitivity or when the irreversible nature of the alkylation reaction is advantageous. It is particularly well-suited for kinetic studies that require a definitive quenching step or for applications where subsequent analysis (e.g., mass spectrometry) benefits from a stable, alkylated cysteine residue. However, researchers must be vigilant about potential side reactions and the reagent's hydrolytic instability.

References

  • Ellman's Reagent. ResearchGate. [Link]

  • Ellman's reagent. Wikipedia. [Link]

  • Ellman's method is still an appropriate method for measurement of cholinesterases activities. National Center for Biotechnology Information. [Link]

  • Determination of total sulfhydryl groups, protein-bound sulfhydryl groups, and free sulfhydryl groups in biological samples using DTNB (Ellman's reagent). iGEM. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. SpringerLink. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG LABTECH. [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. National Center for Biotechnology Information. [Link]

  • Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. ResearchGate. [Link]

  • Quantification of Thiols and Disulfides. National Center for Biotechnology Information. [Link]

Sources

Comparative Guide: Orthogonal Validation of p-Nitrophenyl Iodoacetate (NPIA) Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for confirming p-Nitrophenyl Iodoacetate (NPIA) binding sites, designed for researchers in chemical biology and drug discovery.

Executive Summary: The Challenge of Covalent Probe Validation

This compound (NPIA) is a bifunctional affinity label used to map active sites in cysteine proteases, lipases, and other nucleophile-dependent enzymes. Unlike generic alkylators (e.g., iodoacetamide), NPIA utilizes its p-nitrophenyl moiety to direct the probe into hydrophobic pockets, positioning the iodoacetyl warhead for site-specific alkylation of proximal cysteine (or occasionally histidine/lysine) residues.

Confirming the exact binding site requires a multi-tiered approach. Relying solely on one method often leads to false positives due to the high reactivity of the


-halo carbonyl group. This guide compares three orthogonal validation systems: LC-MS/MS Proteomics , Site-Directed Mutagenesis , and Structural Biology (X-ray/Cryo-EM) .
Mechanism of Action
  • Affinity Binding: The p-nitrophenyl group binds to the enzyme's specificity pocket (

    
    /
    
    
    
    ).
  • Covalent Modification: The electrophilic carbon of the iodoacetyl group undergoes nucleophilic attack by a catalytic or proximal Cysteine thiolate (

    
     reaction).
    
  • Leaving Group Release: Iodide (

    
    ) is displaced.
    
    • Note: Depending on the enzyme's hydrolytic activity, the p-nitrophenyl ester bond may subsequently hydrolyze, releasing p-nitrophenol (yellow,

      
       nm) and leaving a carboxymethylated  residue, or remain intact as a p-nitrophenyl-carboxymethyl  adduct.
      

Primary Validation Method: LC-MS/MS Peptide Mapping

Mass spectrometry is the baseline method for identifying the modified residue. It provides the "molecular fingerprint" of the binding event.

Methodology
  • Principle: Bottom-up proteomics detects the mass shift on a specific peptide fragment caused by the covalent adduct.

  • Expected Mass Shifts:

    • Intact Adduct (Specific):

      
       Da (Addition of 
      
      
      
      ). Indicates the ester bond is stable.
    • Hydrolyzed Adduct (Non-Specific/Processed):

      
       Da (Addition of 
      
      
      
      , Carboxymethylation). Indicates the ester was hydrolyzed by the enzyme or during sample prep.
Step-by-Step Protocol
  • Incubation: Incubate protein (

    
    ) with NPIA (
    
    
    
    ) in reaction buffer (pH 7.0–8.0) for 30–60 min at 25°C.
    • Control: Incubate with generic Iodoacetamide (IAM) to distinguish specific affinity labeling from random surface alkylation.

  • Quenching: Add excess DTT (

    
    ) to scavenge unreacted NPIA.
    
  • Denaturation & Digestion:

    • Denature with 8M Urea or 6M Guanidine HCl.

    • Dilute to <1M Urea.

    • Digest with Trypsin (protease:protein ratio 1:[1]50) overnight at 37°C.[1]

  • LC-MS/MS Analysis: Analyze using C18 reverse-phase HPLC coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Processing: Search against the protein sequence allowing for variable modifications on Cys/His/Lys:

    • Mod 1: Carboxymethyl (+58.0055 Da).

    • Mod 2: p-Nitrophenyl-carboxymethyl (+179.022 Da).

Critical Insight: If you only observe +58 Da, you must verify specificity by pre-incubating with a competitive inhibitor. If the +58 Da signal disappears, the labeling was active-site specific.

Orthogonal Method 1: Site-Directed Mutagenesis (Functional Validation)

Mutagenesis provides the biological proof of causality. It confirms that the residue identified by MS is indeed responsible for the observed binding or inhibition.

Methodology
  • Principle: Replacing the target Cysteine with a non-nucleophilic residue (Alanine or Serine) should abolish NPIA labeling and inhibition.

  • Throughput: Low to Medium.

Protocol
  • Design: Create a point mutation (e.g., C145A) using PCR-based mutagenesis.

  • Expression: Express and purify both Wild Type (WT) and Mutant proteins.

  • Labeling Assay:

    • Treat WT and Mutant with NPIA.

    • Measure residual activity (if enzyme) or p-nitrophenol release (absorbance at 405 nm).

  • Readout:

    • WT: Rapid inactivation / Color release.

    • Mutant: No inactivation / No color release.

Orthogonal Method 2: Structural Biology (The Gold Standard)

X-ray crystallography or Cryo-EM provides definitive atomic-resolution evidence of the covalent bond.

Methodology
  • Principle: Visualizing the electron density map (

    
    ) reveals the continuous density connecting the ligand to the protein side chain.
    
  • Constraint: Requires high-quality crystals or stable grids; time-intensive.

Workflow
  • Co-crystallization / Soaking: Soak apo-crystals with NPIA (1–5 mM) for 1–24 hours. Note: Soaking is preferred for covalent inhibitors to avoid disrupting crystal nucleation.

  • Data Collection: Collect diffraction data.

  • Refinement:

    • Look for unexplained positive density near the active site Cysteine.

    • Model the NPIA adduct (generate CIF file for the ligand).

    • Refine occupancy and B-factors.

Comparative Analysis of Methods

FeatureLC-MS/MS (Proteomics)Site-Directed MutagenesisX-ray Crystallography
Primary Output Exact residue ID & Mass shiftFunctional causalityAtomic 3D coordinates
Resolution Amino acid levelSingle residue levelAtomic level (<2.0 Å)
Throughput High (can multiplex)Low (one mutant at a time)Low
Cost MediumLowHigh
False Positives Possible (random alkylation)Rare (if protein folds correctly)Very Rare
NPIA Specificity Detects +179 or +58 Da shiftConfirms loss of activityVisualizes ligand orientation

Visualization: Validation Workflow

The following diagram illustrates the logical flow for confirming an NPIA binding site, moving from high-throughput screening to high-resolution confirmation.

NPIA_Validation_Workflow Start Target Protein + NPIA Activity Activity Assay (405 nm) Detect p-nitrophenol release Start->Activity Inhibition Inhibition Observed? Activity->Inhibition Inhibition->Start No (Increase Conc.) MS_Path Primary Method: LC-MS/MS Peptide Mapping Inhibition->MS_Path Yes Mass_Shift Identify Mass Shift (+179 Da or +58 Da) MS_Path->Mass_Shift Ortho_Path Orthogonal Validation Mass_Shift->Ortho_Path Mutagenesis Site-Directed Mutagenesis (Cys -> Ala) Ortho_Path->Mutagenesis Structure X-ray Crystallography (Ligand Density Map) Ortho_Path->Structure Validation CONFIRMED BINDING SITE Mutagenesis->Validation Loss of Binding Structure->Validation Continuous Density

Figure 1: Integrated workflow for validating NPIA binding sites, combining biochemical, proteomic, and structural approaches.

References

  • Backus, K. M., et al. (2016). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Retrieved from [Link]

  • Hansen, B. K., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - PubMed Central. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking p-Nitrophenyl Iodoacetate Against Other Covalent Modifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, covalent modifiers represent a powerful class of molecules capable of forming a stable bond with their target proteins. This irreversible or reversible interaction can lead to enhanced potency, prolonged duration of action, and the ability to target challenging binding sites.[1][2] Among the diverse arsenal of electrophilic "warheads" used to achieve covalent modification, haloacetamides, particularly iodoacetamides, are a classic and widely utilized group.[3][4] This guide provides an in-depth technical comparison of a specific iodoacetamide derivative, p-Nitrophenyl iodoacetate (pNPIA), with other commonly used covalent modifiers. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to objectively evaluate and select the optimal covalent tool for your research needs.

The Ideal Covalent Modifier: A Balancing Act of Reactivity and Selectivity

The utility of a covalent modifier is dictated by a delicate balance between its intrinsic reactivity and its selectivity for the intended target. An ideal covalent probe should be sufficiently reactive to form a bond with its target in a biologically relevant timeframe but not so reactive that it indiscriminately labels numerous off-target proteins, which can lead to toxicity.[5] The choice of the electrophilic warhead and its surrounding chemical scaffold is therefore a critical design consideration in the development of targeted covalent inhibitors and chemical probes.[6][7]

This compound: An Activated Iodoacetamide

This compound (pNPIA) is a sulfhydryl-reactive compound that belongs to the haloacetamide class of covalent modifiers.[8] Its structure consists of an iodoacetamide functional group attached to a p-nitrophenyl ester. The p-nitrophenyl group is a strong electron-withdrawing group, which is expected to increase the electrophilicity of the acetamide's alpha-carbon, making it more susceptible to nucleophilic attack by amino acid residues on a protein. This enhanced reactivity is a key feature of pNPIA.

The general mechanism of action for iodoacetamide-based modifiers involves the nucleophilic attack by a deprotonated cysteine residue (thiolate) on the electrophilic carbon of the iodoacetamide, leading to the formation of a stable thioether bond and the displacement of the iodide leaving group.[3]

Protein Protein-Cys-S⁻ Intermediate [Transition State] Protein->Intermediate Nucleophilic Attack pNPIA I-CH₂-C(=O)O-Ph-NO₂ (this compound) pNPIA->Intermediate Product Protein-Cys-S-CH₂-C(=O)O-Ph-NO₂ Intermediate->Product Leaving_Group I⁻ Intermediate->Leaving_Group

Figure 1: Reaction of pNPIA with a cysteine residue.

Head-to-Head Comparison: pNPIA vs. Other Covalent Modifiers

A direct, quantitative comparison of pNPIA with other covalent modifiers is challenging due to the limited availability of head-to-head experimental data in the scientific literature. However, we can infer its potential performance based on the known properties of its constituent parts: the iodoacetamide warhead and the p-nitrophenyl leaving group.

Covalent ModifierWarheadLeaving GroupExpected ReactivityKey Characteristics
This compound (pNPIA) Iodoacetamidep-NitrophenoxideHighThe electron-withdrawing p-nitrophenyl group is expected to increase the electrophilicity and reactivity compared to standard iodoacetamide.
Iodoacetamide (IAA) IodoacetamideIodideModerate to HighA widely used, relatively reactive cysteine modifier. Can exhibit off-target reactivity with other nucleophilic residues.[3]
Chloroacetamide ChloroacetamideChlorideModerateLess reactive than iodoacetamide, which can lead to improved selectivity.[3]
Acrylamide Michael AcceptorN/ATunableReactivity can be modulated by substituents. Generally considered a "softer" electrophile than haloacetamides.

Table 1: Qualitative Comparison of Covalent Modifiers

Reactivity

The reactivity of haloacetamides follows the trend I > Br > Cl, consistent with the leaving group ability of the halide.[3] Therefore, iodoacetamide is intrinsically more reactive than chloroacetamide. The introduction of the p-nitrophenyl ester in pNPIA is anticipated to further enhance its reactivity. The p-nitrophenoxide is a good leaving group, and the electron-withdrawing nature of the nitro group increases the partial positive charge on the carbonyl carbon, which in turn enhances the electrophilicity of the adjacent alpha-carbon that is attacked by the nucleophile.

Selectivity

While high reactivity can be advantageous for rapid labeling, it often comes at the cost of selectivity. Highly reactive electrophiles like iodoacetamide can react with other nucleophilic amino acid residues besides cysteine, such as lysine, histidine, and methionine, particularly at higher pH or with prolonged incubation times.[9] It is plausible that the predicted higher reactivity of pNPIA could lead to a broader off-target profile compared to less reactive analogs like chloroacetamide. However, selectivity is not solely determined by intrinsic reactivity; the non-covalent interactions between the modifier and the protein's binding pocket play a crucial role in positioning the warhead for reaction with a specific residue.[7]

Experimental Benchmarking: A Practical Guide

To rigorously evaluate pNPIA against other covalent modifiers, a series of well-controlled experiments are necessary. The following protocols provide a framework for such a comparison.

Kinetic Analysis: Determining the Second-Order Rate Constant (k_inact/K_i)

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, k_inact/K_i, which reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).[2]

E_I E + I E_I_complex E•I E_I->E_I_complex k_on / k_off (K_i) E_I_covalent E-I E_I_complex->E_I_covalent k_inact

Figure 2: Kinetic model for irreversible covalent inhibition.

Experimental Protocol: Determination of k_inact/K_i

  • Objective: To determine the k_inact and K_i values for pNPIA and other covalent modifiers against a model protein with a reactive cysteine (e.g., a purified enzyme).

  • Materials:

    • Purified target protein

    • pNPIA and other covalent modifiers (e.g., iodoacetamide, chloroacetamide)

    • Assay buffer (e.g., phosphate or HEPES buffer at a defined pH)

    • Substrate for the enzyme (if applicable)

    • Plate reader or other suitable detection instrument

  • Procedure: a. Progress Curve Analysis: i. In a multi-well plate, prepare reactions containing the target enzyme and its substrate in the assay buffer. ii. Initiate the reaction by adding varying concentrations of the covalent modifier. iii. Monitor the reaction progress (e.g., absorbance or fluorescence) over time. iv. The observed rate of inactivation (k_obs) at each inhibitor concentration can be determined by fitting the progress curves to a single exponential decay equation. b. Data Analysis: i. Plot the calculated k_obs values against the inhibitor concentrations. ii. Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration. iii. The specificity constant, k_inact/K_i, can then be calculated.

For a more detailed guide on the kinetic analysis of covalent inhibitors, refer to Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery.[2]

Chemoproteomic Profiling: Assessing Proteome-Wide Selectivity

Chemoproteomics is a powerful technique to assess the selectivity of a covalent modifier across the entire proteome.[10] Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a widely used method for this purpose.[11][12]

Experimental Workflow: isoTOP-ABPP

cluster_0 Cell Culture cluster_1 Lysate Preparation & Probe Labeling cluster_2 Sample Processing cluster_3 Mass Spectrometry & Data Analysis Control Control Cells (DMSO) Lysate_C Lyse Cells Control->Lysate_C Treated Treated Cells (pNPIA) Lysate_T Lyse Cells Treated->Lysate_T Probe_C Label with Iodoacetamide-alkyne (Light Isotope) Lysate_C->Probe_C Probe_T Label with Iodoacetamide-alkyne (Heavy Isotope) Lysate_T->Probe_T Click Click Chemistry with Biotin-azide Probe_C->Click Probe_T->Click Enrich Avidin Enrichment Click->Enrich Digest On-bead Trypsin Digestion Enrich->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantify Quantify Light/Heavy Peptide Ratios LC_MS->Quantify Identify Identify Off-Targets Quantify->Identify

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrophenyl iodoacetate
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.